JTE-952
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H34N2O6 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]-2-pyridinyl]methanone |
InChI |
InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1 |
Clave InChI |
LTTJGQBDGMNWHJ-SANMLTNESA-N |
Origen del producto |
United States |
Foundational & Exploratory
JTE-952 Downstream Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTE-952 is a potent and selective, orally available Type II inhibitor of the Colony Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of monocyte-lineage cells such as macrophages and osteoclasts. By targeting the ATP-binding site of the CSF-1R kinase domain, this compound effectively abrogates its autophosphorylation and subsequent downstream signaling cascades. This inhibitory action translates into significant anti-inflammatory and anti-resorptive effects, positioning this compound as a promising therapeutic candidate for inflammatory diseases, including rheumatoid arthritis. This technical guide provides an in-depth analysis of the this compound downstream signaling pathway, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction
The Colony Stimulating Factor-1 (CSF-1) and its receptor, CSF-1R, play a crucial role in the regulation of the mononuclear phagocyte system. Aberrant CSF-1R signaling is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancer. This compound emerges as a highly selective inhibitor of CSF-1R, offering a targeted therapeutic approach to mitigate the detrimental effects of excessive macrophage and osteoclast activity. Understanding the precise molecular mechanisms and downstream signaling pathways affected by this compound is paramount for its clinical development and application.
Mechanism of Action of this compound
This compound functions as a Type II kinase inhibitor, binding to the inactive conformation of the CSF-1R. This binding prevents the receptor from adopting its active conformation, thereby inhibiting its intrinsic tyrosine kinase activity. The binding of the ligand, CSF-1, to the extracellular domain of CSF-1R normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This compound directly blocks this autophosphorylation step, which is the critical initiating event for all downstream signaling.
This compound Downstream Signaling Pathway
The inhibition of CSF-1R autophosphorylation by this compound leads to the disruption of multiple downstream signaling cascades that are essential for macrophage and osteoclast function. The primary affected pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. While the JAK/STAT pathway can be activated by some cytokine receptors, its direct and significant modulation by this compound via CSF-1R inhibition is less definitively established in the current literature.
Inhibition of the PI3K/Akt Signaling Pathway
Upon CSF-1 binding, phosphorylated tyrosine residues on the CSF-1R serve as docking sites for the p85 regulatory subunit of PI3K. This recruitment activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets that promote cell survival, proliferation, and differentiation. By preventing the initial phosphorylation of CSF-1R, this compound effectively blocks the recruitment and activation of PI3K, leading to the suppression of the entire PI3K/Akt signaling cascade.
Inhibition of the MAPK/ERK Signaling Pathway
The activation of the MAPK/ERK pathway by CSF-1R is also initiated by the autophosphorylation of the receptor. This leads to the recruitment of adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling cascade. The terminal kinase in this pathway, ERK, translocates to the nucleus to phosphorylate and activate transcription factors that regulate genes involved in cell proliferation, differentiation, and inflammation. This compound's inhibition of CSF-1R phosphorylation prevents the assembly of the signaling complex required for MAPK/ERK pathway activation.
The following diagram illustrates the central role of this compound in inhibiting CSF-1R and its primary downstream signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Assay Type | Cell Type/System | IC50 Value | Reference |
| CSF-1R Kinase Activity | Kinase Assay | Recombinant Human CSF-1R | 11.1 nmol/L | [1] |
| CSF-1R Cellular Activity | Cell-based Assay | - | 20 nM | [2] |
| Macrophage Proliferation | Proliferation Assay | Human Bone Marrow-Derived Macrophages | 21.7 ± 5.8 nmol/L | [3] |
| Osteoclast Formation | TRAP Staining | Human Monocytes | 2.8 nmol/L | [4] |
| TRAP-5b Activity | Colorimetric Assay | Human Monocyte Culture Supernatant | 3.5 ± 1.1 nmol/L | [3] |
| TNF-α Production | ELISA | Human Whole Blood (CSF-1 enhanced) | 0.6 ± 0.2 µmol/L | [5] |
| IL-6 Production | ELISA | Human Whole Blood (CSF-1 enhanced) | 0.5 ± 0.2 µmol/L | [5] |
| TrkA Kinase Activity | Kinase Assay | Recombinant Human TrkA | 261 nmol/L | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound's effects.
Western Blot for CSF-1R, Akt, and ERK Phosphorylation
This protocol describes the general procedure for assessing the phosphorylation status of CSF-1R and its downstream targets, Akt and ERK, in macrophages treated with this compound.
Experimental Workflow Diagram:
Protocol:
-
Cell Culture and Treatment:
-
Culture human bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with recombinant human or murine CSF-1 (e.g., 50 ng/mL) for 5-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Immunoblotting:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-CSF-1R (Tyr723), phospho-Akt (Ser473), phospho-ERK1/2 (Thr202/Tyr204), total CSF-1R, total Akt, and total ERK.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines the measurement of TNF-α and IL-6 secretion from macrophages treated with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed human BMDMs or RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of CSF-1 (e.g., 25 ng/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
Centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the ELISA for human or murine TNF-α and IL-6 according to the manufacturer's instructions for a commercially available ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Block the plate and then add standards and samples.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
In Vitro Osteoclast Differentiation Assay (TRAP Staining)
This protocol details the assessment of this compound's effect on the differentiation of human monocytes into osteoclasts.
Protocol:
-
Cell Culture and Differentiation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for monocytes (CD14+ cells).
-
Culture the monocytes in α-MEM supplemented with 10% FBS, M-CSF (e.g., 25 ng/mL), and RANKL (e.g., 50 ng/mL) in the presence of varying concentrations of this compound or vehicle.
-
Culture the cells for 7-14 days, replacing the medium every 3 days.
-
-
TRAP Staining:
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with deionized water.
-
Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.
-
-
Analysis:
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).
-
Count the number of osteoclasts per well using a light microscope.
-
The IC50 value can be determined by plotting the percentage of osteoclast formation against the concentration of this compound.
-
Conclusion
This compound is a potent and selective CSF-1R inhibitor that effectively disrupts the downstream signaling pathways crucial for macrophage and osteoclast function. Its primary mechanism involves the inhibition of CSF-1R autophosphorylation, leading to the suppression of the PI3K/Akt and MAPK/ERK signaling cascades. This results in reduced pro-inflammatory cytokine production and inhibition of osteoclastogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and other CSF-1R inhibitors. Further investigation into the precise quantitative effects of this compound on the phosphorylation of specific downstream signaling molecules will provide a more complete understanding of its molecular pharmacology.
References
- 1. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
JTE-952: A Potent Inhibitor of Osteoclast Differentiation and its Therapeutic Potential in Bone Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of JTE-952 on osteoclast differentiation. This compound is a novel and potent small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling cascade that governs the proliferation, survival, and differentiation of osteoclasts. Through the inhibition of CSF1R, this compound effectively suppresses osteoclastogenesis, presenting a promising therapeutic strategy for the treatment of bone disorders characterized by excessive bone resorption, such as rheumatoid arthritis and osteoporosis. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction to Osteoclast Biology and the Role of CSF1R
Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for bone resorption, a fundamental process in bone remodeling and calcium homeostasis. Dysregulation of osteoclast activity, leading to excessive bone degradation, is a hallmark of numerous pathological conditions. The differentiation of osteoclast precursors into mature, functional osteoclasts is a complex process tightly regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF), also known as Colony-Stimulating Factor 1 (CSF1), and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
CSF1 binds to its receptor, CSF1R, a receptor tyrosine kinase expressed on the surface of osteoclast precursors. This interaction is essential for the survival, proliferation, and differentiation of these precursors.[1][2] Furthermore, CSF1R signaling is a prerequisite for the expression of RANK, the receptor for RANKL, thereby priming the precursor cells for the final stages of differentiation.[1] RANKL, upon binding to RANK, initiates a signaling cascade that leads to the activation of key transcription factors, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclastogenesis.[2]
This compound: Mechanism of Action in Inhibiting Osteoclast Differentiation
This compound is a potent and selective inhibitor of CSF1R tyrosine kinase activity.[3] By binding to the ATP-binding site of the CSF1R kinase domain, this compound blocks the autophosphorylation and subsequent activation of the receptor. This inhibition of CSF1R signaling has a profound impact on osteoclast differentiation through a multi-faceted mechanism:
-
Inhibition of Osteoclast Precursor Proliferation and Survival: By blocking the downstream signaling pathways of CSF1R, including the PI3K/Akt and MAPK/ERK pathways, this compound curtails the proliferation and survival signals essential for the expansion of the osteoclast precursor pool.
-
Downregulation of RANK Expression: CSF1R signaling is critical for the upregulation of RANK expression on osteoclast precursors.[1] By inhibiting CSF1R, this compound reduces the number of RANK-expressing cells, thereby diminishing their responsiveness to the key differentiation factor, RANKL.
-
Indirect Inhibition of c-Fos and NFATc1 Expression: The induction of c-Fos and the subsequent autoamplification of NFATc1 are primarily driven by RANKL signaling.[2] By attenuating the responsiveness of precursor cells to RANKL through the downregulation of RANK, this compound indirectly but effectively prevents the expression of these master transcription factors, thereby halting osteoclastogenesis.
The following diagram illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on osteoclast differentiation.
Quantitative Data on the Efficacy of this compound
In vitro studies have demonstrated the potent inhibitory effect of this compound on the formation of mature osteoclasts from their precursors. The following table summarizes the key quantitative data from these studies.
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| Osteoclast Formation | Human Monocytes | TRAP-positive multinucleated cell count | 2.8 nM | [3] |
| CSF1R Kinase Activity | - | Kinase Assay | 11.1 nmol/L |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on osteoclast differentiation.
In Vitro Osteoclast Differentiation Assay
This protocol describes the generation of osteoclasts from human peripheral blood mononuclear cells (PBMCs) or bone marrow macrophages (BMMs).
Materials:
-
Human PBMCs or murine BMMs
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human/murine M-CSF
-
Recombinant human/murine RANKL
-
This compound (or other test compounds)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed PBMCs or BMMs in a 96-well plate at a density of 1 x 105 cells/well in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulation: Add M-CSF (e.g., 25 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium to induce osteoclast differentiation.
-
Treatment: Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for 7-10 days at 37°C in a humidified atmosphere of 5% CO2. Replace the medium with fresh medium containing cytokines and the test compound every 2-3 days.
-
Analysis: After the incubation period, proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a characteristic enzyme expressed by osteoclasts. This staining method is used to visualize and quantify mature osteoclasts.
Materials:
-
TRAP staining kit (containing fixative, acetate (B1210297) solution, sodium tartrate, and a chromogenic substrate)
-
Distilled water
-
Light microscope
Procedure:
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with the provided fixative solution for 10 minutes at room temperature.
-
Staining: Wash the wells with distilled water. Prepare the TRAP staining solution according to the manufacturer's instructions, ensuring the inclusion of sodium tartrate to inhibit the activity of other acid phosphatases.
-
Incubation: Add the TRAP staining solution to each well and incubate at 37°C for 30-60 minutes, or until a visible color change occurs in the osteoclasts.
-
Visualization and Quantification: Wash the wells with distilled water. Observe the cells under a light microscope. TRAP-positive cells will appear red/purple. Mature osteoclasts are identified as TRAP-positive cells containing three or more nuclei. Quantify the number of osteoclasts per well.
Bone Resorption (Pit) Assay
This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
Materials:
-
Osteo-assay plates (coated with a calcium phosphate (B84403) matrix) or dentin slices
-
1 M HCl
-
Toluidine Blue staining solution
-
Light microscope and imaging software
Procedure:
-
Cell Culture: Perform the in vitro osteoclast differentiation assay as described in section 4.1, using osteo-assay plates or dentin slices as the culture substrate.
-
Cell Removal: After the culture period, remove the cells by treating the wells with a bleach solution or by mechanical scraping.
-
Staining: Wash the plates/slices with distilled water. Stain the resorbed areas (pits) with Toluidine Blue for 5 minutes.
-
Visualization and Quantification: Wash the plates/slices with distilled water and allow them to air dry. Visualize the resorption pits under a light microscope. Capture images and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
The following diagram illustrates the general workflow for these key experiments.
Conclusion
This compound is a highly effective inhibitor of osteoclast differentiation, acting through the targeted inhibition of CSF1R. Its mechanism of action, which involves the suppression of osteoclast precursor proliferation and the indirect downregulation of key osteoclastogenic transcription factors, makes it a compelling candidate for the development of novel therapies for a range of bone disorders characterized by excessive bone resorption. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other CSF1R inhibitors.
References
- 1. Transcriptional reprogramming during human osteoclast differentiation identifies regulators of osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and Regulation of Transcription Factors in Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating JTE-952 in Neuroinflammatory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders, presents a significant therapeutic challenge. A key cellular mediator of this process is the microglia, the resident immune cells of the central nervous system (CNS). The proliferation, survival, and activation of microglia are critically dependent on the colony-stimulating factor 1 receptor (CSF1R) signaling pathway. JTE-952, a potent and selective orally available inhibitor of CSF1R kinase, has demonstrated efficacy in preclinical models of peripheral inflammatory diseases.[1][2] While direct studies of this compound in neuroinflammatory contexts are not yet prevalent in published literature, its mechanism of action provides a strong rationale for its investigation as a potential therapeutic agent for neurological conditions with an inflammatory component. This technical guide outlines a framework for the preclinical investigation of this compound in neuroinflammatory models, drawing upon established methodologies and findings from studies of other CSF1R inhibitors.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally active small molecule that selectively inhibits the tyrosine kinase activity of CSF1R.[1][2] In vitro studies have shown that this compound potently inhibits human CSF1R kinase activity with a half-maximal inhibitory concentration (IC50) of 11.1 nmol/L.[1] It effectively suppresses the phosphorylation of CSF1R and the subsequent proliferation of human macrophages.[1] Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, induced by lipopolysaccharide (LPS) in human macrophages.[1][2] Its high selectivity and oral bioavailability make it a compelling candidate for clinical development in various inflammatory disorders.[1][2][3]
The primary target of this compound, CSF1R, is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of myeloid cells, including microglia in the CNS.[1][4][5] Dysregulation of CSF1R signaling is implicated in numerous neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.[4][6][7] By inhibiting CSF1R, this compound is hypothesized to modulate microglial activity, thereby reducing neuroinflammation and its detrimental consequences.
The CSF1R Signaling Pathway in Neuroinflammation
The CSF1R signaling pathway plays a pivotal role in regulating the function of microglia, the brain's primary immune cells. This pathway is activated by its ligands, CSF-1 and IL-34.
Quantitative Data from Preclinical Studies of CSF1R Inhibitors in Neuroinflammatory Models
While specific data for this compound in neuroinflammatory models is pending, the following tables summarize findings from studies using other CSF1R inhibitors. These data provide a benchmark for the anticipated effects of this compound.
Table 1: Effects of CSF1R Inhibitors on Microglia in Neuroinflammatory Models
| CSF1R Inhibitor | Model | Dosage | Duration | Effect on Microglia | Reference |
| PLX3397 | Traumatic Brain Injury (mouse) | 290 mg/kg in chow | 21 days | ~95% depletion of CD11b+ microglia | [3] |
| PLX5622 | Alzheimer's Disease (APP/PS1 mouse) | 1200 ppm in chow | 7 days | Robust brain-wide microglia elimination | [7] |
| GW2580 | Parkinson's Disease (MPTP mouse) | 60 mg/kg/day | 7 days | Attenuated MPTP-induced microglial proliferation | [8] |
| BLZ945 | Multiple Sclerosis (EAE mouse) | Oral administration | Prophylactic | Delayed onset of EAE | [9] |
Table 2: Functional Outcomes of CSF1R Inhibition in Neuroinflammatory Models
| CSF1R Inhibitor | Model | Key Functional Outcome | Reference |
| PLX5622 | Traumatic Brain Injury (mouse) | Improved long-term motor and cognitive function | [7] |
| GW2580 | Alzheimer's Disease (APP/PS1 mouse) | Improved performance in memory and behavioral tasks | [10][11] |
| GW2580 | Parkinson's Disease (MPTP mouse) | Attenuated loss of dopamine (B1211576) neurons and motor deficits | [8] |
| sCSF1Rinh | Multiple Sclerosis (EAE mouse) | Attenuated disease-associated microglial phenotype and blocked axonal damage | [12] |
| GW2580 | Spinal Cord Injury (mouse) | Improved fine motor recovery | [13] |
Experimental Protocols for Investigating this compound in Neuroinflammatory Models
The following protocols are adapted from established methodologies for evaluating CSF1R inhibitors in preclinical neuroinflammatory models.
Alzheimer's Disease Model
-
Model: APPswe/PSEN1dE9 (APP/PS1) transgenic mice.
-
This compound Administration: this compound can be administered orally, formulated in rodent chow, at varying doses (e.g., 3, 10, 30 mg/kg/day) for a prolonged period (e.g., 3-6 months).
-
Behavioral Analysis: Morris water maze to assess spatial learning and memory.
-
Histopathological Analysis: Immunohistochemistry for amyloid-β plaques (e.g., using 4G8 antibody), microglia (Iba1), and synaptic markers (e.g., synaptophysin).
-
Biochemical Analysis: ELISA for pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in brain homogenates.
Multiple Sclerosis Model
-
Model: Experimental Autoimmune Encephalomyelitis (EAE) induced in C57BL/6 mice by immunization with MOG35-55 peptide.
-
This compound Administration: Prophylactic or therapeutic oral administration of this compound.
-
Clinical Assessment: Daily monitoring of clinical EAE score.
-
Histopathological Analysis: Luxol fast blue staining for demyelination and H&E staining for immune cell infiltration in the spinal cord. Immunohistochemistry for microglia/macrophages (Iba1) and T-cells (CD3).
-
Flow Cytometry: Analysis of immune cell populations in the CNS and peripheral lymphoid organs.
Traumatic Brain Injury (TBI) Model
-
Model: Controlled cortical impact (CCI) in mice.
-
This compound Administration: Delayed oral administration of this compound (e.g., starting 24 hours post-injury) for several weeks.
-
Neurological Assessment: Modified Neurological Severity Score (mNSS) and rotarod test for motor function.
-
Histopathological Analysis: Immunohistochemistry for neuronal degeneration (e.g., Fluoro-Jade B), microglial activation (Iba1), and astrogliosis (GFAP).
-
Gene Expression Analysis: Nanostring Neuropathology panel to evaluate gene expression changes related to neuroinflammation, oxidative stress, and apoptosis in the perilesional cortex.[7]
Concluding Remarks
This compound, with its potent and selective inhibition of CSF1R, represents a promising therapeutic candidate for a range of neuroinflammatory disorders. The experimental frameworks outlined in this guide, based on robust preclinical data from other CSF1R inhibitors, provide a clear path for the investigation of this compound in models of Alzheimer's disease, multiple sclerosis, and traumatic brain injury. Such studies are crucial to elucidate the full therapeutic potential of this compound in the complex landscape of neurological diseases. Future research should also focus on the brain penetration of this compound and its effects on different brain macrophage populations to further refine its clinical development strategy.
References
- 1. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders [frontiersin.org]
- 5. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. research.lancaster-university.uk [research.lancaster-university.uk]
- 12. researchgate.net [researchgate.net]
- 13. CSF1R Inhibition Reduces Microglia Proliferation, Promotes Tissue Preservation and Improves Motor Recovery After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
JTE-952: A Novel CSF1R Inhibitor with Potential Applications in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-952 is an orally available, potent, and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase. Contrary to some initial postulations, this compound is not a Sphingosine-1-Phosphate Receptor 2 (S1P2) antagonist; its primary mechanism of action is the inhibition of CSF1R. This guide provides a comprehensive overview of this compound's mechanism of action, preclinical data, and potential applications in cancer research, with a focus on its role in modulating the tumor microenvironment.
Core Mechanism of Action: CSF1R Inhibition
This compound functions as a Type II inhibitor of CSF1R, binding to the inactive conformation of the receptor's kinase domain. This inhibition prevents the autophosphorylation of CSF1R upon binding of its ligands, CSF-1 (also known as M-CSF) and IL-34. The subsequent downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are thereby blocked.
The primary cellular targets of this compound are myeloid-lineage cells, particularly monocytes and macrophages, which express high levels of CSF1R. In the context of cancer, the inhibition of CSF1R signaling has profound effects on Tumor-Associated Macrophages (TAMs), which are key components of the tumor microenvironment (TME).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (CSF1R) | 11.1 nmol/L | Human CSF1R kinase activity assay | [1][2][3] |
| IC50 (CSF1R) | 13 nM | In vitro kinase assay | |
| IC50 (TrkA) | 261 nM | In vitro kinase assay | [3] |
| IC50 (Other Kinases) | > 1000 nM | Panel of 50 other human kinases | [3] |
| Cellular Activity | IC50 Value | Cell Type/Assay | Reference |
| Inhibition of CSF1-induced proliferation | 21.7 ± 5.8 nmol/L | Human bone marrow-derived macrophages (BMDMs) | [3] |
| Inhibition of CSF1-enhanced TNF-α production | 7.9 ± 3.8 nmol/L | Human BMDMs stimulated with LPS | [3] |
| Inhibition of osteoclast differentiation | 2.8 nmol/L | Human monocytes |
Signaling Pathways and Experimental Workflows
CSF1R Signaling Pathway in Cancer
The binding of CSF-1 or IL-34 to CSF1R on the surface of both cancer cells and immune cells, particularly macrophages, triggers a cascade of intracellular events that promote tumor progression. This compound effectively abrogates these signals.
Caption: CSF1R signaling cascade and the inhibitory action of this compound.
This compound in the Tumor Microenvironment
This compound's primary therapeutic potential in oncology lies in its ability to remodel the tumor microenvironment by targeting TAMs. By inhibiting CSF1R, this compound can deplete the population of immunosuppressive M2-like TAMs and potentially repolarize them towards an anti-tumoral M1-like phenotype.
Caption: this compound modulates the tumor microenvironment by targeting TAMs.
Experimental Protocols
While specific protocols for this compound in cancer research are not extensively detailed in publicly available literature, the following methodologies are based on standard practices for evaluating CSF1R inhibitors and can be adapted for this compound.
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for CSF1R Phosphorylation
This method is used to confirm the inhibitory effect of this compound on CSF1R signaling in cells.
-
Cell Culture and Treatment: Culture CSF1R-expressing cells (e.g., macrophage cell lines or cancer cell lines) and serum-starve them overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody against phospho-CSF1R (e.g., p-Tyr723).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CSF1R and a loading control (e.g., β-actin or GAPDH) to normalize the data.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a typical animal study to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing Regimen: Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) once or twice daily. The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days) and monitor tumor volume and body weight.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for TAM markers like CD163 or F4/80, and proliferation markers like Ki-67).
Caption: A typical experimental workflow for an in vivo tumor growth inhibition study.
Potential Applications in Cancer Research
The primary application of this compound in oncology is the modulation of the tumor microenvironment through the targeting of TAMs. This approach has several potential therapeutic benefits:
-
Direct Anti-tumor Effect by Depleting Pro-tumoral TAMs: By inhibiting the survival and proliferation of M2-like TAMs, this compound can reduce the secretion of growth factors, cytokines, and enzymes that promote tumor growth, invasion, and angiogenesis.
-
Enhancement of Anti-tumor Immunity: The depletion and repolarization of TAMs can alleviate the immunosuppressive environment of the tumor, allowing for a more effective anti-tumor immune response by cytotoxic T cells and other immune effector cells.
-
Combination Therapy: this compound is a promising candidate for combination therapies. By remodeling the TME, it may enhance the efficacy of:
-
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): By reducing the number of immunosuppressive TAMs, this compound may increase the infiltration and activity of T cells, making tumors more susceptible to checkpoint blockade.
-
Chemotherapy and Radiotherapy: TAMs are known to contribute to resistance to conventional therapies. Targeting TAMs with this compound could potentially sensitize tumors to these treatments.
-
-
Investigation of CSF1R Signaling in Cancer Cells: Although the primary focus is on TAMs, some cancer cells also express CSF1R. This compound can be used as a tool to investigate the role of autocrine or paracrine CSF1R signaling in cancer cell proliferation, survival, and metastasis in specific cancer types.
Conclusion
This compound is a selective and potent CSF1R inhibitor with a clear mechanism of action that is highly relevant to cancer biology. Its ability to target and modulate tumor-associated macrophages makes it a promising therapeutic agent, particularly in combination with other anti-cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various oncology indications. This guide provides a foundational understanding for researchers and drug developers interested in exploring the role of this novel compound in the fight against cancer.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
JTE-952: A Potential Modulator of the Tumor Microenvironment via CSF-1R Inhibition
A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, publicly available research has extensively detailed the mechanism and preclinical efficacy of JTE-952, a potent and selective CSF-1R inhibitor, primarily in the context of inflammatory diseases such as rheumatoid arthritis. While the foundational role of the CSF-1R pathway in shaping the tumor microenvironment (TME) is well-established, specific preclinical or clinical data on this compound in oncology is not yet available in the public domain. This guide, therefore, extrapolates the potential role of this compound in modulating the TME based on its confirmed mechanism of action and the known functions of CSF-1R inhibition in cancer biology.
Executive Summary
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. A key architect of the immunosuppressive TME is the tumor-associated macrophage (TAM), whose recruitment, differentiation, and pro-tumoral functions are largely dependent on the Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF-1R. This compound is a potent, orally active, and selective small-molecule inhibitor of CSF-1R. By targeting this critical signaling axis, this compound holds significant potential to remodel the TME from an immunosuppressive to an anti-tumorigenic state. This document provides an in-depth overview of the mechanism of action of this compound, its expected effects on the TME, and the experimental frameworks for evaluating such activities.
This compound: Mechanism of Action and Selectivity
This compound is a Type II inhibitor of the CSF-1R tyrosine kinase. It potently and selectively inhibits CSF-1R phosphorylation, thereby blocking the downstream signaling cascades that promote the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.
Quantitative Inhibitory Activity
The inhibitory activity of this compound has been quantified in various in vitro assays. These data are crucial for determining effective concentrations in experimental settings.
| Target Kinase | Assay Type | IC50 (nmol/L) | Reference |
| CSF-1R | Kinase Activity | 11.1 | |
| CSF-1R | Cellular Phosphorylation | ~10-100 | |
| TrkA | Kinase Activity | 261 | |
| Other Kinases | Kinase Panel | >1000 |
The CSF-1/CSF-1R Axis in the Tumor Microenvironment
The CSF-1/CSF-1R signaling pathway is a pivotal regulator of the myeloid compartment within the TME. Tumor cells and other stromal components secrete CSF-1, which acts as a chemoattractant for monocytes and promotes their differentiation into TAMs. These TAMs predominantly adopt an M2-like polarization state, characterized by the production of anti-inflammatory cytokines, pro-angiogenic factors, and matrix-remodeling enzymes, all of which contribute to a pro-tumoral and immunosuppressive microenvironment.
Signaling Pathway of CSF-1R in the TME
The binding of CSF-1 to CSF-1R on myeloid cells initiates a signaling cascade that promotes a pro-tumoral phenotype. The expected intervention point of this compound is the inhibition of CSF-1R autophosphorylation.
JTE-952: A Deep Dive into its Pharmacological Profile as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of JTE-952, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis. This document details its mechanism of action, in vitro and in vivo efficacy, kinase selectivity, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action
This compound is an orally available, small molecule that functions as a Type II inhibitor of CSF1R, a receptor tyrosine kinase.[1][2] CSF1R is predominantly expressed on cells of the monocyte-macrophage lineage and osteoclasts.[3][4] Upon binding of its ligand, CSF1 (macrophage colony-stimulating factor), CSF1R dimerizes and autophosphorylates, initiating downstream signaling cascades that promote the proliferation, differentiation, and survival of these cells.[3] By inhibiting CSF1R kinase activity, this compound effectively blocks these signaling pathways, leading to a reduction in macrophage and osteoclast activity, which are key drivers of inflammation and bone erosion in various pathological conditions.[5][6]
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nmol/L) | Reference |
| Human CSF1R | Kinase Activity Assay | 11.1 ± 2.2 | [3] |
| Human CSF1R | Kinase Activity Assay | 13 | [1] |
| Human TRKA | Kinase Activity Assay | 261 | [1][3] |
| Human Osteoclast Differentiation | Cell-based Assay | 2.8 | [5] |
| NGF-dependent TF-1 Cell Proliferation | Cell-based Assay | 4000 | [3] |
| CSF1R Cellular Activity | Cell-based Assay | 20 | [2] |
Table 2: Kinase Selectivity Profile
| Kinase | Inhibition at 1000 nmol/L | Reference |
| Human KIT | 36% | [3] |
| Other 50 Kinases | IC50 > 1000 nmol/L | [3] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Dosing | Outcome | Reference |
| Mouse Collagen-Induced Arthritis | ≥3 mg/kg (oral) | Significantly attenuated arthritis severity | [3][4] |
| Mouse CSF1-induced TNF-α Production | ≥3 mg/kg (oral) | Significantly attenuated TNF-α production | [3][4] |
| Rat Adjuvant-Induced Arthritis | ≥3 mg/kg | Significantly inhibited structural joint destruction | [7] |
| Rat Adjuvant-Induced Arthritis | 10 mg/kg | Almost completely inhibited bone erosion | [7] |
Detailed Experimental Protocols
Human CSF1R Kinase Inhibition Assay
This biochemical assay was performed to determine the direct inhibitory effect of this compound on the enzymatic activity of human CSF1R.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human CSF1R enzyme, a suitable substrate (e.g., poly(Glu, Tyr)4:1), and adenosine (B11128) triphosphate (ATP) are prepared in a reaction buffer.
-
Compound Addition: this compound is serially diluted and added to the reaction mixture to achieve a range of final concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., room temperature) for a specific duration.
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based detection of phosphorylated substrate or radiometric assays measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell-Based CSF1R Phosphorylation Assay
This assay evaluates the ability of this compound to inhibit CSF1R autophosphorylation within a cellular context.
Methodology:
-
Cell Culture: Human macrophages are cultured in appropriate media.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined period.
-
Ligand Stimulation: Cells are stimulated with recombinant human CSF1 to induce CSF1R phosphorylation.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with a primary antibody specific for phosphorylated CSF1R (p-CSF1R).
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is used for visualization.
-
The membrane is also probed for total CSF1R as a loading control.
-
-
Analysis: The intensity of the p-CSF1R bands is quantified and normalized to total CSF1R. The concentration of this compound that inhibits phosphorylation by 50% is determined. This compound was found to attenuate CSF1R phosphorylation in human macrophages at concentrations ≥10 nmol/L.[3]
In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)
This preclinical model is used to assess the therapeutic efficacy of this compound in a well-established model of rheumatoid arthritis.
Caption: Experimental workflow for the mouse collagen-induced arthritis model.
Methodology:
-
Induction of Arthritis:
-
Primary Immunization: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA).
-
Booster Immunization: Approximately 21 days after the primary immunization, a booster injection of type II collagen in incomplete Freund's adjuvant (IFA) is administered.
-
-
Treatment:
-
Once arthritis is established (around day 22), mice are randomized into treatment groups.
-
This compound is administered orally once daily at doses of 1, 3, or 10 mg/kg.[3]
-
A vehicle control group and a positive control group (e.g., methotrexate at 3 mg/kg) are included.[3]
-
Treatment continues for a specified period, for instance, 14 days.[3]
-
-
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is scored regularly based on inflammation and swelling. The total arthritis score is the sum of the scores for all four limbs.[3]
-
Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Bone Destruction Analysis: Bone destruction can be quantified using methods like micro-computed tomography (µCT) to assess changes in bone volume and structure.[5][7] this compound was shown to significantly suppress increases in the bone destruction score.[5][6]
-
Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following oral administration.
Methodology:
-
Dosing: this compound is orally administered to mice at single doses of 1, 3, or 10 mg/kg.[3]
-
Blood Sampling: Serial blood samples are collected at various time points post-dosing (e.g., 0.5, 1, 3, 5, 8, and 24 hours).[3]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.[3]
-
Bioanalysis: The concentration of this compound in the plasma samples is determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2), are calculated from the plasma concentration-time data.
Conclusion
This compound is a highly potent and selective oral inhibitor of CSF1R kinase. Its pharmacological profile, characterized by strong in vitro inhibition of CSF1R and subsequent cellular functions, as well as robust in vivo efficacy in preclinical models of rheumatoid arthritis, underscores its potential as a therapeutic agent for inflammatory diseases. The data presented in this guide provide a solid foundation for further research and clinical development of this compound and other selective CSF1R inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
JTE-952: A Potent and Selective Inhibitor of CSF1R Phosphorylation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of JTE-952, a novel, orally available small molecule inhibitor targeting the Colony-Stimulating Factor 1 Receptor (CSF1R). The document details the inhibitory effects of this compound on CSF1R phosphorylation, presents key quantitative data, outlines detailed experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and CSF1R
Colony-Stimulating Factor 1 (CSF1), also known as macrophage colony-stimulating factor (M-CSF), and its receptor, CSF1R, are crucial regulators of the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and osteoclasts.[1][2] The CSF1/CSF1R signaling pathway is implicated in the pathogenesis of various inflammatory diseases, certain cancers, and bone disorders.[1][3] Dysregulation of this pathway can lead to an accumulation of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[3]
This compound is a potent and selective azetidine-based inhibitor of CSF1R tyrosine kinase activity.[1][2] As a Type II inhibitor, it stabilizes the inactive conformation of the kinase, offering high selectivity.[4] Its ability to block CSF1R autophosphorylation makes it a promising therapeutic candidate for a range of pathologies driven by CSF1R-dependent cells.
Quantitative Inhibition Data
The inhibitory potency of this compound against CSF1R and its selectivity over other kinases have been quantified in various assays. The following tables summarize the key in vitro data.
| Target | Assay Type | IC50 (nmol/L) | Reference |
| Human CSF1R | In vitro kinase assay (HTRF) | 11.1 ± 2.2 | [2] |
| Human CSF1R | In vitro kinase assay | 13 | [5] |
| Human TrkA | In vitro kinase assay | 261 | [5] |
| Human Osteoclast Differentiation | Cell-based assay | 2.8 | [6] |
Table 1: In Vitro Inhibitory Activity of this compound.
In cellular assays, this compound has been shown to effectively inhibit the phosphorylation of CSF1R in human bone marrow-derived macrophages (BMDMs). The compound demonstrated a dose-dependent attenuation of CSF1R phosphorylation within a concentration range of 10–300 nmol/L.[2]
CSF1R Signaling Pathway and Inhibition by this compound
Upon binding of its ligands, CSF1 or IL-34, the CSF1R dimerizes and undergoes autophosphorylation on multiple tyrosine residues within its cytoplasmic domain.[7][8] This phosphorylation creates docking sites for various downstream signaling proteins, activating multiple pathways, including the PI3K-AKT, ERK1/2 (MAPK), and JAK/STAT pathways, which are critical for cell survival, proliferation, and differentiation.[9] this compound exerts its effect by binding to the ATP-binding pocket of the CSF1R kinase domain, thereby preventing ATP from binding and blocking the initial autophosphorylation event. This action effectively shuts down all downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on CSF1R phosphorylation.
In Vitro CSF1R Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of the isolated CSF1R intracellular kinase domain.
Materials:
-
Recombinant human CSF1R (intracellular domain)
-
HTRF KinEASE™ TK substrate-biotin
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant CSF1R kinase and the TK substrate-biotin to their final working concentrations in the assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 4 µL of the CSF1R enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the TK substrate-biotin.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection reagent mix (containing EDTA, Eu-cryptate antibody, and SA-XL665) to each well.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular CSF1R Phosphorylation Assay (Western Blot)
This assay measures the inhibition of CSF1-induced CSF1R autophosphorylation in a cellular context.
Materials:
-
Human bone marrow-derived macrophages (BMDMs) or other CSF1R-expressing cells
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
Recombinant human CSF1
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723) and anti-total-CSF1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Culture and Starvation:
-
Plate BMDMs at a density of 5 x 10⁵ cells per 35-mm dish and culture for 24 hours in medium containing 100 ng/mL CSF1.
-
To upregulate CSF1R expression, starve the cells by culturing them in CSF1-free medium for 24 hours.[10]
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the starved cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with 100 ng/mL recombinant human CSF1 for a short period (e.g., 5 minutes) at 37°C.[10]
-
-
Cell Lysis:
-
Immediately place the dishes on ice and wash twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CSF1R antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF1R antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated CSF1R as a ratio to the total CSF1R for each condition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a CSF1R inhibitor like this compound.
Conclusion
This compound is a highly potent and selective inhibitor of CSF1R, effectively blocking receptor phosphorylation and downstream signaling. The data presented in this guide demonstrate its significant in vitro and cellular activity. The detailed protocols provide a robust framework for researchers to independently verify and expand upon these findings. The strong preclinical profile of this compound supports its potential as a therapeutic agent for inflammatory diseases and other conditions where CSF1R signaling is a key driver of pathology.[1][2]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for JTE-952, a CSF-1R Kinase Inhibitor
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of JTE-952, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] this compound targets the CSF-1R tyrosine kinase, playing a critical role in the proliferation and differentiation of macrophages and osteoclasts.[2][4] These protocols are intended for researchers, scientists, and drug development professionals investigating CSF-1R signaling and its role in various pathologies, including inflammatory diseases and cancer.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Process | Cell Type/System | IC50 Value | Reference |
| Biochemical Kinase Assay | Human CSF-1R Kinase Activity | Cell-free (HTRF) | 11.1 - 13 nmol/L | [1][2][3] |
| Cell-Based Assay | CSF-1R Phosphorylation | Human Bone Marrow-Derived Macrophages (BMDMs) | Effective at ≥10 nmol/L | [2] |
| Cell-Based Assay | Osteoclast Differentiation | Human Monocytes | 2.8 nmol/L | [4] |
| Biochemical Kinase Assay | Human Tropomyosin-related Kinase A (TrkA) | Cell-free | 261 nmol/L | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CSF-1R signaling pathway targeted by this compound and a general experimental workflow for a cell-based assay.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: General workflow for an in vitro cell-based assay with this compound.
Experimental Protocols
CSF-1R Phosphorylation Assay in Human BMDMs
This protocol details the procedure to assess the inhibitory effect of this compound on CSF-1-induced phosphorylation of CSF-1R in human bone marrow-derived macrophages (BMDMs) using Western blotting.[2]
Materials:
-
Human Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM with 10% Fetal Calf Serum (FCS)
-
Recombinant Human CSF-1
-
This compound (stock solution in DMSO)
-
35-mm cell culture dishes
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibody against phospho-CSF-1R (Tyr723)
-
Primary antibody against total CSF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Seed human BMDMs in 35-mm dishes at a density of 5 x 10⁵ cells per dish.[2]
-
Cell Culture: Culture the cells for 24 hours in DMEM supplemented with 10% FCS and 100 ng/mL recombinant human CSF-1.[2]
-
Serum Starvation: After 24 hours, wash the cells and replace the medium with CSF-1-free DMEM for another 24 hours to upregulate CSF-1R expression.[2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be less than 0.1%.[2] Add the various concentrations of this compound to the cells and incubate for 30 minutes.[2]
-
Stimulation: Stimulate the cells by adding 100 ng/mL of recombinant human CSF-1 and incubate for 30 seconds at room temperature.[2] Include an unstimulated control group.
-
Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells with ice-cold PBS.[2] Add lysis buffer to each dish, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Boil the cell lysates at 95°C for 5 minutes.[2] b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-CSF-1R and total CSF-1R. d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence reagent and an imaging system.
-
Data Analysis: Quantify the band intensities for phosphorylated and total CSF-1R. Normalize the phospho-CSF-1R signal to the total CSF-1R signal to determine the dose-dependent inhibition by this compound.
Macrophage Proliferation Assay
This protocol is designed to measure the effect of this compound on CSF-1-induced proliferation of human macrophages.[2]
Materials:
-
Human Bone Marrow-Derived Macrophages (BMDMs)
-
DMEM with 10% FCS
-
Recombinant Human CSF-1
-
This compound (stock solution in DMSO)
-
96-well flat-bottomed plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or BrdU incorporation kit)
-
Plate reader compatible with the chosen proliferation reagent
Procedure:
-
Cell Seeding: Seed human BMDMs in a 96-well plate at a density of 1 x 10⁵ cells per well.[2]
-
Cell Culture: Culture the cells for 24 hours in DMEM supplemented with 10% FCS and 100 ng/mL recombinant human CSF-1.[2]
-
Adherence and Starvation: After 24 hours, wash the adherent cells to remove non-adherent cells and replace the medium with CSF-1-free DMEM for another 24 hours.[2]
-
Inhibitor and Stimulant Addition: Add serial dilutions of this compound to the wells, followed by stimulation with 100 ng/mL of recombinant human CSF-1. Include control wells with cells + medium (background), cells + CSF-1 (maximum proliferation), and cells + CSF-1 + vehicle (DMSO control).
-
Incubation: Incubate the plate for an appropriate time to allow for cell proliferation (e.g., 24-72 hours).
-
Proliferation Measurement: Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data to the vehicle control (set to 100% proliferation). Plot the percentage of proliferation against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
Osteoclast Differentiation Assay
This assay evaluates the ability of this compound to inhibit the differentiation of human monocytes into mature osteoclasts.[4]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
α-MEM or other suitable culture medium
-
Recombinant Human M-CSF (macrophage colony-stimulating factor)
-
Recombinant Human RANKL (receptor activator of nuclear factor kappa-B ligand)
-
This compound (stock solution in DMSO)
-
96-well plates
-
TRAP (tartrate-resistant acid phosphatase) staining kit
Procedure:
-
Cell Seeding: Seed human monocytes in a 96-well plate at an optimized density.
-
Differentiation Induction: Culture the cells in medium containing M-CSF and RANKL to induce differentiation into osteoclasts.
-
Inhibitor Treatment: Simultaneously, treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Culture and Medium Change: Culture the cells for 7-14 days, performing partial medium changes with fresh cytokines and inhibitor every 2-3 days.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP, a marker for osteoclasts.
-
Microscopy and Quantification: Identify osteoclasts as large, multinucleated (≥3 nuclei), TRAP-positive cells. Count the number of osteoclasts per well using a microscope.
-
Data Analysis: Plot the number of osteoclasts against the log concentration of this compound and fit a dose-response curve to determine the IC50 value for the inhibition of osteoclast differentiation.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
Application Notes and Protocols: Western Blot Analysis of JTE-952 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of JTE-952, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), in cell-based assays. The primary application of this protocol is to monitor the inhibition of CSF1R phosphorylation, a key downstream event of this compound activity.
Data Presentation
The following table summarizes the inhibitory activity of this compound on CSF1R. The data is compiled from published studies and is presented to illustrate the expected outcomes of the described protocol.
| Parameter | Value | Cell Type | Reference |
| IC50 (CSF1R Kinase Activity) | 11.1 ± 2.2 nM | N/A (in vitro kinase assay) | [1] |
| IC50 (Cell Proliferation) | 21.7 ± 5.8 nM | Human Bone Marrow-Derived Macrophages | [1] |
Illustrative Dose-Dependent Inhibition of CSF1R Phosphorylation by this compound
This table represents hypothetical quantitative data derived from densitometric analysis of Western blots, based on the dose-dependent inhibition observed in published research[1].
| This compound Concentration (nM) | Phospho-CSF1R (Relative Densitometry Units) | Total CSF1R (Relative Densitometry Units) | Normalized p-CSF1R/Total CSF1R (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 1 | 0.85 | 1.02 | 0.83 |
| 10 | 0.45 | 0.98 | 0.46 |
| 100 | 0.15 | 1.01 | 0.15 |
| 300 | 0.05 | 0.99 | 0.05 |
Experimental Protocols
This section details the step-by-step methodology for treating cells with this compound and subsequently performing a Western blot to analyze the phosphorylation status of CSF1R.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate human bone marrow-derived macrophages (or another suitable cell line expressing CSF1R) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Cell Starvation: Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 1, 10, 100, 300 nM) in a serum-free medium. A vehicle control (DMSO) should be included.
-
Incubation: Remove the starvation medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells. Incubate the cells for 1-2 hours at 37°C.
-
CSF1 Stimulation: To induce CSF1R phosphorylation, add human CSF1 to each well at a final concentration of 50 ng/mL and incubate for an additional 10-15 minutes at 37°C.
Western Blot Protocol
1. Cell Lysis
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Protein Transfer
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CSF1R (e.g., Tyr723) and total CSF1R overnight at 4°C with gentle agitation. Recommended dilutions:
-
Rabbit anti-phospho-CSF1R (Tyr723): 1:1000 in 5% BSA/TBST
-
Rabbit anti-total CSF1R: 1:1000 in 5% BSA/TBST
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the phospho-CSF1R signal to the total CSF1R signal for each sample.
Visualizations
CSF1R Signaling Pathway
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
References
Application Notes and Protocols for JTE-952 Administration in an Adjuvant-Induced Arthritis (AIA) Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the administration of JTE-952, a novel and orally available colony-stimulating factor-1 receptor (CSF1R) kinase inhibitor, in a rat model of adjuvant-induced arthritis (AIA). This information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds for rheumatoid arthritis (RA).
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation, joint destruction, and significant disability.[1][2][3] The AIA rat model is a well-established preclinical model that mimics several key pathological features of human RA, including joint inflammation, bone erosion, and cartilage degradation.[1][4] this compound is a potent and selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of monocytic-lineage cells, including osteoclasts and macrophages.[2][5] By targeting CSF1R, this compound is expected to inhibit the bone and cartilage destruction that is a hallmark of RA.[1][2][3] These notes detail the therapeutic effects of this compound in a methotrexate (B535133) (MTX)-refractory setting within the AIA rat model, a condition that mirrors the clinical challenge of treating RA patients who are resistant to conventional disease-modifying anti-rheumatic drugs (DMARDs).[1]
Key Findings Summary
In the AIA rat model, this compound has demonstrated significant efficacy in mitigating joint destruction and associated functional impairments. Notably, while it did not suppress paw swelling (an indicator of inflammation), it effectively inhibited the structural damage to bone and cartilage.[1][2] This suggests a primary role for this compound in preventing the progression of joint destruction rather than acting as a potent anti-inflammatory agent.
Highlights of this compound's effects in the AIA rat model:
-
Inhibition of Bone and Cartilage Destruction: this compound significantly reduced bone erosion and cartilage damage in the affected joints.[1]
-
Improvement in Joint Function: The compound led to an increased range of joint motion and a higher pain threshold, indicating improved joint flexibility and reduced hyperalgesia.[1][2]
-
Dose-Dependent Efficacy: The therapeutic effects of this compound were observed in a dose-dependent manner, with significant improvements seen at doses of 3 mg/kg and higher.[1]
-
Mechanism of Action: this compound's effects are attributed to its inhibition of the CSF1/CSF1R signaling pathway, which is critical for osteoclastogenesis and the function of monocytic cells involved in joint destruction.[1][2][5]
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to AIA rats.
Table 1: this compound Dosage and Pharmacokinetics in Lewis Rats
| Dosage (mg/kg, oral) | Cmax (µmol/L) | Time to Cmax (h) |
| 1 | Not Reported | Not Reported |
| 3 | 0.46 | 2 |
| 10 | Not Reported | Not Reported |
| 30 | Not Reported | Not Reported |
Data extracted from a study in normal Lewis rats, which provides an indication of the pharmacokinetic profile relevant to the AIA model.[1]
Table 2: Efficacy of this compound on Arthritis-Related Parameters in AIA Rats
| Treatment Group | Bone Destruction Score | Cartilage Destruction Score | Range of Motion (% of Normal) | Pain Threshold (mmHg) |
| Normal Untreated | - | - | 100% | ~200 |
| Vehicle-Treated AIA | Severe | Severe | Significantly Decreased | Significantly Decreased |
| This compound (3 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |
| This compound (10 mg/kg) | Almost Completely Inhibited | Significantly Reduced | Significantly Increased | Significantly Increased |
| This compound (30 mg/kg) | Almost Completely Inhibited | Significantly Reduced | Significantly Increased | Significantly Increased |
| MTX (0.3 mg/kg) | Severe | Severe | No Effect | No Effect |
This table provides a qualitative summary of the significant effects observed. For detailed statistical values, refer to the source literature.[1]
Table 3: Effect of this compound on LPS-Induced TNFα Production in Whole Blood of AIA Rats (ex vivo)
| Treatment Group | TNFα Production | ED50 Value |
| Vehicle-Treated AIA | Higher than normal | - |
| This compound (dose-dependent) | Decreased | 1.4 mg/kg |
| This compound (30 mg/kg) | Marked Decrease | - |
| MTX | Lower than 30 mg/kg this compound | - |
This ex vivo assay demonstrates the target engagement and pharmacological activity of this compound.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in the AIA rat model.
Adjuvant-Induced Arthritis (AIA) Rat Model Protocol
-
Animal Model: Male Lewis rats are commonly used for this model.
-
Induction of Arthritis:
-
Prepare a suspension of heat-killed Mycobacterium tuberculosis H37Ra in liquid paraffin (B1166041) at a concentration of 5 mg/mL.[4]
-
Under isoflurane (B1672236) anesthesia, administer a single intradermal injection of 0.1 mL of the adjuvant suspension into the base of the tail.[4]
-
Arthritis will develop, with paw swelling becoming evident and reaching near-maximal levels around day 15 post-induction.[4]
-
This compound Administration Protocol
-
Drug Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose.
-
Dosing Regimen:
-
Begin treatment on day 15 after the induction of arthritis, when the disease is established.[4]
-
Administer this compound orally once daily at the desired doses (e.g., 3, 10, 30 mg/kg) for a period of 14 days (from day 15 to day 28).[1][4]
-
A vehicle control group (receiving 0.5% methylcellulose) and a positive control group (e.g., methotrexate at 0.3 mg/kg) should be included.[4]
-
Assessment of Arthritis Severity
-
Paw Swelling:
-
Measure the volume of both hind paws at regular intervals using a plethysmometer.
-
Calculate the increase in paw volume relative to baseline measurements taken before arthritis induction.
-
-
Histopathological Analysis:
-
On day 28, euthanize the animals and collect the ankle joints.[1]
-
Fix the joints in formalin, decalcify, and embed in paraffin.
-
Prepare tissue sections and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, and with Safranin O to evaluate cartilage integrity.
-
Score the severity of bone destruction, cartilage destruction, and granulation tissue formation by a blinded observer.[1]
-
-
Micro-Computed Tomography (μCT) Analysis:
-
Use μCT to quantitatively assess bone erosion in the affected joints.
-
-
Functional Assessments:
-
Range of Motion (ROM): Measure the angle of the ankle joint to assess joint flexibility.[1]
-
Pain Threshold (Mechanical Hyperalgesia): Use a pressure transducer to apply increasing pressure to the plantar surface of the hind paw and record the pressure at which the rat vocalizes or withdraws its paw.[1]
-
Ex Vivo Pharmacodynamic Assay
-
Blood Collection: On day 28, collect peripheral blood samples 2 hours after the final oral administration of this compound, which corresponds to the time of maximum plasma concentration (Cmax).[1]
-
LPS Stimulation: Treat whole blood samples with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Cytokine Measurement: Measure the concentration of TNFα in the plasma using an ELISA kit to assess the inhibitory effect of this compound on cytokine production.[1]
Visualizations
Signaling Pathway Diagram
References
- 1. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 2. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 5. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
Application Notes and Protocols for Cell Proliferation Assay Using JTE-952
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-952 is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including inflammatory disorders and cancer. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay, with a specific focus on human bone marrow-derived macrophages (BMDMs).
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by targeting the ATP-binding site of the CSF1R kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades essential for cell proliferation. Key pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways. The interruption of these signals ultimately leads to a reduction in cell division.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological response by 50%.
| Compound | Target/Assay | Cell Type | IC50 Value |
| This compound | CSF1R Kinase Activity | - | 13 nM[1][2] |
| This compound | TrkA Kinase Activity | - | 261 nM[1][2] |
Experimental Protocols
Part 1: Isolation and Culture of Human Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from human bone marrow mononuclear cells.
Materials:
-
Human bone marrow mononuclear cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose and GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Non-tissue culture treated petri dishes
-
Sterile PBS (Phosphate-Buffered Saline)
Procedure:
-
Thaw human bone marrow mononuclear cells according to the supplier's instructions.
-
Seed 5 x 10^6 bone marrow cells in a 10 cm non-tissue culture treated petri dish with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL recombinant human M-CSF.[4]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On day 4, add an equal volume of fresh, pre-warmed complete medium containing M-CSF to the culture dish.
-
On day 7, the macrophages will be differentiated and ready for use in the proliferation assay. Adherent cells will have a characteristic macrophage morphology.
Part 2: BrdU Cell Proliferation Assay with this compound
This protocol outlines the steps to measure the effect of this compound on the proliferation of adherent BMDMs using a BrdU incorporation assay.
Materials:
-
Differentiated human BMDMs in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium (as described in Part 1)
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Gently detach the differentiated BMDMs using a cell scraper.
-
Count the cells and seed them in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow the cells to adhere.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[5]
-
-
Immunodetection:
-
Remove the fixing/denaturing solution.
-
Add 100 µL of the anti-BrdU detection antibody solution to each well and incubate for 1 hour at room temperature with gentle shaking.[5]
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.[5]
-
Wash the wells three times with 200 µL of wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature, or until a color change is apparent.
-
Add 100 µL of stop solution to each well to stop the reaction.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Plot the absorbance values against the corresponding concentrations of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
CSF1R Signaling Pathway Inhibition by this compound
References
Application Notes and Protocols for In Vivo Studies: JTE-952
Introduction
JTE-952 is an orally available, potent, and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2] CSF1R and its ligand, CSF1, are crucial regulators of the proliferation, differentiation, and survival of monocytes and macrophages.[1] This signaling pathway is implicated in the pathology of various inflammatory diseases, including rheumatoid arthritis (RA), by promoting the production of inflammatory mediators and the differentiation of bone-resorbing osteoclasts.[1][3][4] this compound has demonstrated efficacy in preclinical animal models of arthritis, suggesting its potential as a therapeutic agent for human inflammatory conditions.[1][2][5]
These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a Type II inhibitor of CSF1R, binding to the "DFG-out" conformation of the kinase domain.[3] Upon binding of its ligand CSF1, CSF1R dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote the differentiation and function of macrophages and osteoclasts.[1] this compound potently blocks this kinase activity, thereby inhibiting CSF1R phosphorylation and subsequent cellular responses, such as the production of pro-inflammatory cytokines like TNF-α and the formation of osteoclasts from monocytic precursors.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | IC50 Value | Reference |
|---|---|---|---|
| CSF1R Kinase Inhibition | Human | 11.1 ± 2.2 nmol/L | [1] |
| Osteoclast Differentiation | Human | 2.8 nmol/L | [4] |
| TrkA Kinase Inhibition | Human | 261 nmol/L |[6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Oral Dose (mg/kg) | Cmax (µmol/L) | Animal Model | Reference |
|---|---|---|---|
| 1 | 0.15 | DBA/1J Mice | [1] |
| 3 | 0.54 | DBA/1J Mice | [1] |
| 10 | 2.85 | DBA/1J Mice |[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effective Oral Dose | Key Outcome | Reference |
|---|---|---|---|
| CSF1-primed TNF-α production (Mouse) | ≥ 3 mg/kg | Significant attenuation of TNF-α | [1] |
| Collagen-Induced Arthritis (Mouse) | ≥ 3 mg/kg | Significant attenuation of arthritis severity | [1] |
| Adjuvant-Induced Arthritis (Rat) | ≥ 3 mg/kg | Significant inhibition of joint destruction |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the standard method for preparing this compound for oral gavage in animal studies.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (B11928114) solution (sterile)
-
Sterile water
-
Balance, weigh boats
-
Spatula
-
Sterile conical tube or appropriate vessel
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, their average weight, the desired dose (e.g., mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of 0.5% (w/v) methylcellulose solution to the tube to achieve the final desired concentration.
-
Vortex the tube vigorously for 2-3 minutes to suspend the compound.
-
If necessary, use a bath sonicator for 5-10 minutes to aid in creating a fine, homogenous suspension.
-
Visually inspect the suspension to ensure there are no large clumps of powder.
-
Note: Prepare the suspension fresh daily before administration. Keep the suspension on a rocker or vortex briefly before dosing each animal to ensure homogeneity.
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical non-fasted PK study in mice to determine the plasma concentration profile of this compound following oral administration.[1]
Procedure:
-
Animals: Use male DBA/1J mice (e.g., 10 weeks old).[1] Acclimate animals for at least one week prior to the experiment.
-
Grouping: Divide animals into groups based on the desired dose levels (e.g., 1, 3, and 10 mg/kg) and time points.
-
Dosing: Administer a single dose of the prepared this compound suspension via oral gavage at a volume of 10 mL/kg.[1]
-
Blood Collection: Collect serial blood samples (e.g., via retro-orbital sinus or tail vein) at specified time points (e.g., 0.5, 1, 3, 5, 8, and 24 hours post-dose).[1] Use an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the collected blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Analysis: Determine the concentration of this compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[1]
Protocol 3: Efficacy Study in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol details a therapeutic study to evaluate the efficacy of this compound in the CIA model, a standard preclinical model for rheumatoid arthritis.[1][4]
Procedure:
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and immunize male DBA/1J mice intradermally at the base of the tail.
-
Booster Immunization (Day 21): Boost the mice with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment on Day 22, after the onset of clinical signs of arthritis.[1]
-
Establish treatment groups: Vehicle (0.5% methylcellulose), this compound (e.g., 1, 3, 10 mg/kg), and a positive control such as Methotrexate (MTX, 3 mg/kg).[1]
-
Administer treatments orally once daily for a specified period (e.g., 14 consecutive days).[1]
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor the severity of arthritis in all four paws regularly (e.g., 3 times per week). Score each limb on a scale of 0-4 based on erythema and swelling (maximum score of 16 per mouse).[1]
-
Body Weight: Record animal body weights throughout the study as a measure of general health.
-
-
Terminal Procedures:
-
At the end of the treatment period (e.g., Day 36), euthanize the animals.
-
Collect hind paws and fix them in formalin for subsequent analysis.
-
Histopathology: Decalcify the paws, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
TRAP Staining: Perform tartrate-resistant acid phosphatase (TRAP) staining on joint sections to identify and quantify osteoclasts.[4]
-
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 4. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JTE-952 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of JTE-952 in cell culture experiments. This compound is a potent and selective orally active Type II inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key regulator in the signaling pathways of monocytes and macrophages.[1][2][3]
Introduction to this compound
This compound is a novel azetidine (B1206935) compound that functions as a CSF-1R tyrosine kinase inhibitor.[2][3] It binds to the DFG-out state of the CSF1R kinase, demonstrating high selectivity.[4] Its primary cellular effect is the inhibition of CSF-1R phosphorylation, which in turn blocks the proliferation and differentiation of myelomonocytic-lineage cells like macrophages and osteoclasts.[2][3][5] This inhibitory action makes this compound a valuable tool for studying the roles of CSF-1R signaling in various biological processes, including inflammation, autoimmune diseases, and bone destruction.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Type/System |
| Human CSF1R Kinase | IC₅₀ | 11.1 ± 2.2 nmol/L | Biochemical Assay |
| Human CSF1R Kinase | IC₅₀ | 13 nM | Biochemical Assay[1] |
| Human Tropomyosin-related kinase A (TrkA) | IC₅₀ | 261 nmol/L | Biochemical Assay[1][2] |
| CSF-1 induced proliferation | IC₅₀ | 20 nM | Cellular Assay[7] |
| Osteoclast Differentiation (from human monocytes) | IC₅₀ | 2.8 nmol/L | Cellular Assay[5] |
| NGF-dependent TF-1 cell proliferation | IC₅₀ | 4000 nmol/L | Cellular Assay[2] |
Table 2: Recommended Concentrations for Cell Culture Experiments
| Experiment | Cell Type | Recommended Concentration Range | Notes |
| Inhibition of CSF1R Phosphorylation | Human Bone Marrow-Derived Macrophages (BMDMs) | 10 - 300 nmol/L | Significant inhibition observed in this range.[2] |
| Inhibition of Pro-inflammatory Cytokine Production | Human Macrophages | ≥ 3 mg/kg (in vivo equivalent) | Potent inhibition of LPS-induced cytokine production.[2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[8]
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the desired stock concentration. A common starting stock concentration is 10 mM.[1][9]
-
Weigh the appropriate amount of this compound powder. For a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound (518.61 g/mol ).
-
Dissolve this compound in DMSO. Add the calculated volume of DMSO to the vial containing the this compound powder. For example, to make 1 mL of a 10 mM stock solution, dissolve 5.186 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution. Vortex the solution and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[10]
-
Sterilize the stock solution. Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot and store. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Dilution of this compound for Cell Culture Experiments
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
Protocol:
-
Thaw the this compound stock solution aliquot.
-
Perform serial dilutions. Prepare intermediate dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Maintain a low final DMSO concentration. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity or off-target effects. A final DMSO concentration of less than 0.1% is recommended.[2]
-
Add the diluted this compound to your cell cultures. Gently mix the culture plate or flask to ensure even distribution of the compound.
-
Include appropriate controls. Always include a vehicle control (culture medium with the same final concentration of DMSO as the treated samples) in your experiments.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CSF-1R autophosphorylation.
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound for cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 6. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomassci.com [thomassci.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: JTE-952 Treatment in Primary Human Monocyte-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTE-952 is a potent and selective orally available inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of macrophages.[1][2] By targeting CSF1R, this compound effectively modulates macrophage functions, offering a promising therapeutic strategy for various inflammatory diseases and cancers where macrophages play a pathogenic role. These application notes provide detailed protocols for the treatment of primary human monocyte-derived macrophages with this compound, along with expected outcomes and relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on primary human monocyte-derived macrophages.
Table 1: Inhibitory Activity of this compound
| Parameter | Cell Type/Assay | IC50 (nmol/L) |
| CSF1R Kinase Activity | Human CSF1R | 11.1[1][2] |
| CSF1-dependent Proliferation | Human Monocyte-Derived Macrophages | 21.7[1] |
| Osteoclast Differentiation | Human Monocytes | 2.8[3] |
Table 2: Effect of this compound on Cytokine Production in Human Monocyte-Derived Macrophages
| Cytokine | Stimulant | This compound IC50 (nmol/L) |
| TNF-α | LPS + CSF1 | 7.9[1] |
| IL-6 | LPS + CSF1 | 31.2[1] |
Table 3: Kinase Selectivity of this compound
| Kinase | IC50 (nmol/L) |
| CSF1R | 11.1[1] |
| TRKA | 261[1] |
| Other 50 kinases | >1000[1] |
Signaling Pathways
This compound exerts its effects by inhibiting the autophosphorylation of CSF1R, which in turn blocks downstream signaling cascades that are critical for macrophage function.
References
- 1. Colony stimulating factor-1 receptor signaling networks inhibit mouse macrophage inflammatory responses by induction of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. An optimized Protocol for Human M2 Macrophages using M-CSF and IL-4/IL-10/TGF-β Yields a Dominant Immunosuppressive Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JTE-952 solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of JTE-952 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro biological assays, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] A concentration of 10-20 mM in 100% DMSO is a common starting point. Ensure the compound is fully dissolved, using brief sonication if necessary. For long-term storage, it is advisable to store DMSO stock solutions at -20°C or -80°C.
Q2: this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. Why did this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for compounds with low aqueous solubility.[3] this compound is a hydrophobic molecule, and when a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound's solubility limit is exceeded, leading to precipitation.
To prevent this, consider the following strategies:
-
Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay.
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer. Adding the stock solution dropwise while gently vortexing the buffer can also aid in dispersion.
-
Use Pre-warmed Media: For cell-based assays, always use pre-warmed (37°C) cell culture media for dilutions, as solubility often increases with temperature.[1]
-
Maintain a Low Final DMSO Concentration: While DMSO is necessary for initial dissolution, its final concentration in the aqueous solution should be kept as low as possible to minimize solvent effects and potential toxicity. A final DMSO concentration of less than 0.5%, and ideally below 0.1%, is recommended for most cell-based assays.
Q3: Can I prepare aqueous stock solutions of this compound?
A3: Direct preparation of high-concentration stock solutions of this compound in purely aqueous buffers (like PBS or water) is not recommended due to its low aqueous solubility. For in vivo studies, this compound has been formulated as a suspension in a 0.5% (w/v) aqueous solution of methylcellulose. This formulation aids in the administration of the compound but does not represent a true solution.
Q4: How stable is this compound in aqueous solutions for experimental use?
A4: The stability of this compound in aqueous solutions under experimental conditions has not been extensively reported in publicly available literature. For compounds with low aqueous solubility, it is best practice to prepare fresh dilutions from a DMSO stock for each experiment. If solutions need to be stored for a short period (e.g., a few hours), keep them at 4°C and protect them from light. It is recommended to perform a stability study under your specific experimental conditions if the solution will be used over an extended period.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
-
Symptom: A visible precipitate forms immediately or over time after adding the this compound DMSO stock to the cell culture medium.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a dose-response experiment to identify the highest soluble concentration that achieves the desired biological effect. |
| Rapid Dilution ("Solvent Shock") | The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate.[4] | Use a stepwise dilution method. Create an intermediate dilution in the medium first. Add the DMSO stock slowly while gently mixing the medium. |
| Low Temperature of Media | Solubility is often temperature-dependent, and cold media can reduce the solubility of the compound. | Always use cell culture media pre-warmed to 37°C for dilutions. |
| High Final DMSO Concentration | A high percentage of DMSO in the final solution can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] This may require preparing a more dilute initial stock solution in DMSO. |
| Interaction with Media Components | Components in the media, such as proteins and salts in serum, can interact with the compound and reduce its solubility.[4] | If possible, try reducing the serum percentage in your media. However, be mindful of the impact on cell viability. |
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution of Stock | The this compound DMSO stock solution was not fully dissolved, leading to inaccurate concentrations. | Ensure the stock solution is clear and free of any visible particles. Use brief sonication if necessary to aid dissolution. |
| Precipitation in Assay Plates | The compound is precipitating out of solution during the incubation period, reducing the effective concentration. | Visually inspect assay plates under a microscope for any signs of precipitation. If observed, apply the solutions from the "Precipitate Formation in Cell Culture Media" troubleshooting guide. |
| Degradation of this compound | The compound may be degrading in the aqueous solution over the course of the experiment. | Prepare fresh dilutions for each experiment. Avoid prolonged storage of aqueous solutions. If necessary, conduct a stability study under your specific assay conditions. |
Data Presentation
Table 1: Hypothetical Kinetic Solubility of this compound in Aqueous Buffers
| Buffer System (pH 7.4) | Temperature (°C) | DMSO Concentration (%) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 25 | 0.1 | < 1 |
| Phosphate-Buffered Saline (PBS) | 37 | 0.1 | < 5 |
| DMEM + 10% FBS | 37 | 0.1 | 5 - 10 |
| RPMI-1640 + 10% FBS | 37 | 0.1 | 5 - 10 |
Note: This data is illustrative and should be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay of this compound
This protocol describes a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Transfer 2 µL of each DMSO dilution into a clear 96-well plate in triplicate.
-
Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance compared to a DMSO-only control indicates precipitation.[3]
-
The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Protocol 2: Stability Assessment of this compound in Aqueous Solution
This protocol provides a general framework for assessing the chemical stability of this compound in an aqueous solution over time.
Methodology:
-
Prepare a working solution of this compound in the desired aqueous buffer (e.g., cell culture medium) at a concentration below its determined kinetic solubility.
-
Divide the solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., 37°C, 5% CO₂). Protect from light if the compound is light-sensitive.
-
At each time point, take a sample from the corresponding aliquot.
-
Analyze the concentration of this compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
A plot of the percentage of this compound remaining versus time will indicate the stability of the compound under the tested conditions.
Mandatory Visualizations
References
Optimizing JTE-952 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro use of JTE-952, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a Type II inhibitor of CSF1R, a receptor tyrosine kinase.[1] It functions by blocking the CSF1/CSF1R signaling pathway, which is critical for the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[2][3][4] This inhibition ultimately leads to a reduction in inflammatory responses and bone destruction observed in various pathological conditions.[2][5][6]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A starting concentration in the low nanomolar range is recommended. This compound has a half-maximal inhibitory concentration (IC50) for human CSF1R kinase activity of approximately 11.1 to 13 nM.[1][3][4] For cell-based assays, such as inhibiting CSF1R phosphorylation in human macrophages, effective concentrations have been observed in the range of 10-100 nM.[3] However, the optimal concentration will be cell type and assay dependent.
Q3: How should I prepare this compound for in vitro use?
A3: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is crucial to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] this compound is soluble in DMSO up to 100 mg/mL (192.83 mM).[1][7]
Q4: What are the known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for CSF1R.[2] However, it has been shown to inhibit tropomyosin-related kinase A (TrkA) at higher concentrations, with an IC50 value of 261 nM.[1][3][4] It is advisable to perform counter-screening or use concentrations well below the TrkA IC50 to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. We recommend a concentration range from 1 nM to 1 µM.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low CSF1R expression in the cell model.
-
Solution: Confirm the expression of CSF1R in your cell line using techniques like Western blot, flow cytometry, or qPCR.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Lower the concentration of this compound used. While this compound is designed to be selective, high concentrations of any compound can lead to off-target toxicity.
-
-
Possible Cause 2: DMSO toxicity.
-
Solution: Ensure the final concentration of DMSO in the culture medium is below 0.1%.[3] Run a vehicle control (DMSO only) to assess the cytotoxic effect of the solvent.
-
-
Possible Cause 3: On-target toxicity in cells dependent on CSF1R signaling.
-
Solution: In cell types where CSF1R signaling is critical for survival and proliferation, inhibition by this compound may inherently lead to reduced cell viability. This would be an expected outcome of on-target activity.
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (CSF1R kinase activity) | 11.1 nM | Human | [3][4] |
| IC50 (CSF1R kinase activity) | 13 nM | - | [1][8] |
| IC50 (TrkA) | 261 nM | Human | [1][3][8] |
| IC50 (Osteoclast differentiation) | 2.8 nM | Human Monocytes | [5] |
| Effective Concentration (CSF1R phosphorylation inhibition) | 10 - 100 nM | Human Macrophages | [3] |
| IC50 (LPS-induced TNF-α production) | 0.6 µM | Human Whole Blood | [3] |
| IC50 (LPS-induced IL-6 production) | 0.5 µM | Human Whole Blood | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 for CSF1R Kinase Activity
A common method for determining the IC50 of a kinase inhibitor is a biochemical assay using the purified kinase domain.
-
Reagents: Recombinant human CSF1R kinase domain, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and this compound.
-
Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, combine the CSF1R kinase, this compound dilutions (or vehicle control), and the substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate for a specific time at a controlled temperature (e.g., 30°C). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA). f. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for CSF1R Phosphorylation
This cell-based assay assesses the ability of this compound to inhibit the autophosphorylation of CSF1R in response to its ligand, CSF1.
-
Cell Culture: Culture cells expressing CSF1R (e.g., human macrophages) to sub-confluency.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with recombinant human CSF1 for a short period (e.g., 5-15 minutes) to induce CSF1R phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (p-CSF1R). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CSF1R.
Visualizations
Caption: this compound inhibits CSF1R autophosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 6. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abmole.com [abmole.com]
JTE-952 Technical Support Center: Investigating Off-Target Effects on TrkA Kinase
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JTE-952 on Tropomyosin receptor kinase A (TrkA). This compound is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), however, it has been observed to have secondary activity against TrkA.[1] This resource aims to provide clarity on this off-target interaction and equip researchers with the necessary information for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of this compound on TrkA kinase?
A1: this compound has been shown to inhibit human TrkA kinase activity with a half-maximal inhibitory concentration (IC50) of 261 nmol/L. This is in contrast to its high potency against its primary target, human CSF1R, which it inhibits with an IC50 of 11.1 nmol/L.[1] This indicates that while this compound is significantly more selective for CSF1R, it can inhibit TrkA at higher concentrations.
Q2: How was the kinase selectivity of this compound determined?
A2: The kinase selectivity of this compound was evaluated by screening it against a panel of 51 different human kinases. In this panel, this compound demonstrated significant inhibitory activity only against CSF1R and TrkA. The IC50 values for the other 50 kinases were all greater than 1000 nmol/L, highlighting the specific nature of its off-target effect on TrkA.
Q3: What is the cellular consequence of this compound's off-target effect on TrkA?
A3: In a cellular context, the inhibitory effect of this compound on TrkA has been demonstrated through its impact on Nerve Growth Factor (NGF)-dependent cell proliferation. In a human cell line expressing TrkA (TF-1 cells), this compound was shown to inhibit NGF-dependent proliferation. This confirms that the enzymatic inhibition observed in biochemical assays translates to a functional consequence in a cellular system.
Q4: How can I minimize the impact of TrkA off-target effects in my experiments with this compound?
A4: To minimize the influence of TrkA inhibition, it is crucial to use this compound at the lowest effective concentration that elicits the desired CSF1R-mediated effect. Performing a dose-response experiment is highly recommended to determine the optimal concentration for your specific assay. Additionally, using a control compound with a different kinase selectivity profile or employing genetic approaches like siRNA-mediated knockdown of CSF1R can help to confirm that the observed effects are indeed on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected inhibition of a cellular process known to be regulated by TrkA signaling. | This compound concentration is too high, leading to significant TrkA inhibition. | Perform a dose-response curve to determine the concentration range where CSF1R is inhibited without significantly affecting TrkA. Use a concentration of this compound that is well below the IC50 for TrkA (261 nmol/L) if possible. |
| Discrepancy between in vitro kinase assay data and cellular assay results. | Cellular context, such as the presence of high intracellular ATP concentrations or the involvement of scaffolding proteins, can alter the apparent potency of an inhibitor. | Validate findings in multiple cell lines with varying levels of TrkA expression. Assess the phosphorylation status of direct downstream targets of both CSF1R and TrkA (e.g., ERK, Akt) via Western blot to dissect the signaling pathways being affected at a given this compound concentration. |
| Difficulty in attributing observed phenotype solely to CSF1R inhibition. | The phenotype may be a result of the combined inhibition of CSF1R and TrkA. | Use a structurally unrelated CSF1R inhibitor with a different off-target profile as a comparator. Alternatively, use a specific TrkA inhibitor to delineate the contribution of TrkA signaling to the observed phenotype. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nmol/L) |
| CSF1R | 11.1 |
| TrkA | 261 |
| Other 50 Kinases | >1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
This protocol provides a general methodology for assessing the inhibitory activity of this compound against a panel of kinases, including TrkA. Specific assay conditions may vary depending on the kinase and the detection method used.
Objective: To determine the IC50 value of this compound for TrkA and other kinases.
Methodology: A common method for kinase selectivity profiling is a radiometric assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
General Steps for a Luminescence-Based Assay (e.g., ADP-Glo™):
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).
-
Prepare a solution of recombinant human TrkA kinase in kinase reaction buffer.
-
Prepare a solution of a suitable TrkA substrate and ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the TrkA kinase solution.
-
Add the serially diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Protocol 2: NGF-Dependent TF-1 Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on TrkA-mediated cellular signaling.
Objective: To determine the effect of this compound on the proliferation of TF-1 cells stimulated with Nerve Growth Factor (NGF).
Methodology: The proliferation of TF-1 cells can be measured using various methods, such as the MTT assay or a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
General Steps for a Luminescence-Based Cell Viability Assay:
-
Cell Culture:
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
-
Assay Setup:
-
Wash the TF-1 cells to remove GM-CSF and resuspend them in a serum-free medium.
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate the cells with a constant concentration of NGF. Include a negative control group without NGF stimulation.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Proliferation:
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated, NGF-stimulated control.
-
Plot the percentage of proliferation against the this compound concentration to determine its inhibitory effect.
-
Visualizations
Caption: TrkA Signaling Pathway and the Off-Target Action of this compound.
Caption: Experimental Workflow for Investigating this compound's Effect on TrkA.
Caption: Troubleshooting Logic for this compound Off-Target Effects.
References
Navigating the Challenges of High Protein Binding In Vivo: A Technical Guide for JTE-952 Researchers
Introduction
JTE-952 is a potent and selective orally active inhibitor of colony-stimulating factor-1 receptor (CSF-1R), a key player in the signaling pathways of monocyte-lineage cells.[1][2][3] Its efficacy in preclinical models of inflammatory diseases, such as collagen-induced arthritis, has made it a compound of significant interest for researchers in immunology and drug development.[1][3] However, like many kinase inhibitors, the successful application of this compound in in vivo experiments can be complicated by its physicochemical properties, particularly high plasma protein binding.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers anticipate and manage potential challenges associated with the high protein binding of this compound in their in vivo studies. While specific quantitative data on the plasma protein binding of this compound is not publicly available, this guide is built upon established principles and best practices for working with highly protein-bound small molecules.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it a critical consideration for in vivo studies with this compound?
A1: Plasma protein binding refers to the reversible interaction of a drug with proteins in the blood plasma, primarily albumin and alpha-1-acid glycoprotein (B1211001). Only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse from the vasculature to the target tissues to exert its therapeutic effect. High protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic (PK/PD) profile by:
-
Reducing the concentration of free drug at the target site, potentially lowering efficacy.
-
Altering the volume of distribution (Vd) , as highly bound drugs are often retained within the vascular compartment.
-
Influencing drug clearance , as only the unbound drug is typically available for metabolism and excretion.
-
Creating a reservoir of drug in the plasma , which can prolong its half-life.
For a potent inhibitor like this compound, understanding and accounting for high protein binding is crucial for accurate dose selection and interpretation of experimental results.
Q2: How can I estimate the potential impact of high protein binding on my this compound experiments?
A2: In the absence of specific protein binding data for this compound, a common practice is to perform in vitro plasma protein binding assays using plasma from the animal species you will be using in your in vivo studies (e.g., mouse, rat). This will provide an estimated fraction of unbound drug (fu) that can be used to guide dose selection.
Q3: What are the common methods for determining plasma protein binding in vitro?
A3: Several methods can be used to determine the extent of plasma protein binding. The most common include:
-
Equilibrium Dialysis: Considered the gold standard, this method involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane. At equilibrium, the concentration of free drug in the buffer is measured.
-
Ultrafiltration: This technique uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug in plasma.
-
High-Performance Affinity Chromatography (HPAC): This method utilizes columns with immobilized plasma proteins to measure the interaction between the drug and the proteins.
Troubleshooting Guide
This guide addresses common issues encountered when working with highly protein-bound compounds like this compound in vivo.
| Problem | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite potent in vitro activity. | High plasma protein binding is limiting the free drug concentration at the target site. | 1. Increase the dose: Carefully titrate the dose upwards while monitoring for any potential toxicity. 2. Optimize the dosing regimen: Consider more frequent dosing or a continuous infusion to maintain a therapeutic concentration of free drug. 3. Characterize the PK/PD relationship: Measure both total and free plasma concentrations of this compound and correlate them with the desired pharmacological effect. |
| High inter-individual variability in experimental results. | Differences in plasma protein concentrations between individual animals. | 1. Use animals of the same age, sex, and health status: This can help minimize physiological variations. 2. Increase the sample size (n) per group: This will improve the statistical power of your study. 3. Measure plasma protein levels: If feasible, measure albumin and/or alpha-1-acid glycoprotein levels in your study animals to identify potential outliers. |
| Discrepancy between in vitro IC50 and in vivo efficacious concentration. | The in vitro assay may not have contained plasma proteins, leading to an overestimation of potency in a physiological context. | 1. Incorporate plasma proteins into your in vitro assays: Perform key experiments, such as target binding or cell-based assays, in the presence of serum or purified plasma proteins to determine the "protein-shifted" IC50. 2. Use the unbound fraction (fu) to estimate the target efficacious concentration: The free drug hypothesis states that the unbound concentration at the target site should be similar to the in vitro IC50. |
Quantitative Data Summary
While the plasma protein binding percentage for this compound is not available, the following table summarizes its known in vitro potency and in vivo efficacy, which are crucial parameters for experimental design.
| Parameter | Value | Species/System | Reference |
| CSF-1R Kinase IC50 | 13 nM | Human | [2] |
| TrkA Kinase IC50 | 261 nM | Human | [2] |
| Effective Oral Dose in Mouse Collagen-Induced Arthritis Model | ≥3 mg/kg | Mouse | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Protein Binding Assessment by Equilibrium Dialysis
This protocol provides a general framework for determining the plasma protein binding of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Spike Plasma: Add a small volume of the this compound stock solution to fresh plasma from the desired species to achieve the target concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid protein denaturation.
-
Set up Equilibrium Dialysis Device: Use a commercially available equilibrium dialysis apparatus. Add the drug-spiked plasma to one chamber and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber, separated by a semi-permeable membrane with an appropriate molecular weight cutoff.
-
Incubate: Incubate the device at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.
-
Calculate Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Visualizations
Caption: The interplay of this compound with plasma proteins dictates its availability for therapeutic action and clearance.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Hepatotoxicity of JTE-952 and Other Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential hepatotoxicity of the kinase inhibitor JTE-952 and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound?
A1: As of our latest information, there are no direct preclinical or clinical studies that have specifically reported on the hepatotoxicity of this compound. This compound is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R)[1]. It is important to note that elevated liver enzymes have been observed as a class effect of CSF-1R inhibitors. Therefore, monitoring liver function during preclinical and clinical evaluation of this compound is highly recommended.
Common adverse events associated with CSF-1R inhibitors include fatigue, nausea, and periorbital edema. Liver-related side effects can also occur, such as increased liver enzymes and, in rare cases, more severe liver disorders[2][3].
Q2: What are the common mechanisms of kinase inhibitor-induced hepatotoxicity?
A2: Kinase inhibitors can induce liver injury through various mechanisms, which are often multifactorial and can be either intrinsic (dose-dependent) or idiosyncratic (unpredictable). Key mechanisms include:
-
Mitochondrial Dysfunction: Many kinase inhibitors can impair mitochondrial function, leading to a decrease in ATP production, increased formation of reactive oxygen species (ROS), and induction of apoptosis.
-
Inhibition of Bile Salt Export Pump (BSEP): Several kinase inhibitors can inhibit BSEP, a transporter responsible for exporting bile acids from hepatocytes. This inhibition leads to the intracellular accumulation of toxic bile acids, causing cholestasis and subsequent liver injury.
-
Oxidative Stress: The metabolism of some kinase inhibitors can generate reactive metabolites that induce oxidative stress, leading to cellular damage.
-
Immune-Mediated Injury: In some cases, an immune response against drug-altered hepatocytes can contribute to liver damage.
Q3: Which in vitro models are suitable for assessing the hepatotoxicity of kinase inhibitors?
A3: Several in vitro models are commonly used to evaluate the potential for drug-induced liver injury (DILI). The choice of model depends on the specific question being addressed:
-
HepG2 Cells: A human hepatoma cell line that is widely used for initial cytotoxicity screening. These cells are easy to culture but have lower metabolic activity compared to primary hepatocytes.
-
HepaRG Cells: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. HepaRG cells exhibit higher metabolic activity than HepG2 cells, making them a more predictive model for metabolism-dependent toxicity[4].
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro DILI studies due to their high metabolic competence and physiological relevance. However, their availability is limited, and they are subject to donor-to-donor variability.
-
3D Liver Models (Spheroids, Organoids): These models offer a more physiologically relevant environment by mimicking the three-dimensional architecture and cell-cell interactions of the liver, which can improve the prediction of DILI.
Data Presentation: Comparative Hepatotoxicity of Kinase Inhibitors
The following tables summarize publicly available data on the cytotoxic effects of various kinase inhibitors on HepG2 and HepaRG cells. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of Kinase Inhibitors in HepG2 Cells
| Kinase Inhibitor | IC50 (µM) | Exposure Time (h) | Assay |
| Sunitinib | 9.8 | 48 | MTT |
| Sorafenib | 7.5 | 48 | MTT |
| Lapatinib (B449) | > 10 | 72 | MTT |
| Erlotinib | > 10 | 72 | MTT |
| Gefitinib | 15.2 | 48 | MTT |
| Crizotinib | 8.5 | 48 | MTT |
Data compiled from various public sources. IC50 values can vary depending on the specific experimental conditions.
Table 2: LC50 Values of Kinase Inhibitors in HepaRG Cells
| Kinase Inhibitor | LC50 (µM) | Exposure Time (h) | Assay |
| Sunitinib | 20 | 24 | Cell Viability |
| Sorafenib | 15 | 24 | Cell Viability |
| Lapatinib | 30 | 24 | Cell Viability |
| Pazopanib | 25 | 24 | Cell Viability |
Data compiled from various public sources. LC50 (lethal concentration 50%) values can vary depending on the specific experimental conditions.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess hepatotoxicity and troubleshooting tips for common issues.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Purpose: To quantify plasma membrane damage by measuring the activity of LDH released from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Seeding: Seed hepatocytes (e.g., HepG2, HepaRG) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and appropriate controls (vehicle control, positive control for cytotoxicity like Triton X-100 for maximum LDH release).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the vehicle control and the maximum LDH release control.
Troubleshooting Guide: LDH Assay
| Issue | Possible Cause | Solution |
| High Background in Control Wells | 1. High spontaneous LDH release due to suboptimal cell health. 2. Serum in the culture medium contains LDH. 3. Mechanical stress during pipetting. | 1. Optimize cell seeding density and culture conditions. 2. Use serum-free medium for the assay or a lower serum concentration. Run a media-only control. 3. Pipette gently, especially when adding reagents or collecting supernatant. |
| Low Signal in Positive Control | 1. Insufficient cell lysis by the positive control. 2. Low LDH activity in the cells. | 1. Ensure the concentration of the lysing agent (e.g., Triton X-100) is sufficient. 2. Increase the cell number per well. |
| Inconsistent Replicate Readings | 1. Uneven cell distribution in the wells. 2. Pipetting errors. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette for reagent addition and be consistent with pipetting technique. |
Mitochondrial Membrane Potential (MMP) Assay
Purpose: To assess mitochondrial dysfunction by measuring changes in the mitochondrial membrane potential using fluorescent probes like JC-1 or TMRE.
Experimental Protocol (using JC-1):
-
Cell Seeding and Treatment: Seed hepatocytes in a 96-well plate and treat with the test compound as described for the LDH assay. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
JC-1 Staining: After compound incubation, remove the medium and add JC-1 staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess JC-1.
-
Measurement: Measure the fluorescence intensity using a microplate reader. For JC-1, measure both the red fluorescence (aggregates in healthy mitochondria) and green fluorescence (monomers in the cytoplasm of apoptotic cells).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Troubleshooting Guide: MMP Assay
| Issue | Possible Cause | Solution |
| High Green Fluorescence in Control Cells | 1. Cells are unhealthy or apoptotic. 2. JC-1 concentration is too high, leading to self-quenching. | 1. Ensure optimal cell culture conditions. 2. Optimize the JC-1 concentration. |
| Low Red Fluorescence Signal | 1. Low cell number. 2. Photobleaching of the fluorescent dye. | 1. Increase the cell seeding density. 2. Minimize exposure of the plate to light during and after staining. |
| Inconsistent Results | 1. Uneven staining of cells. 2. Variation in incubation times. | 1. Ensure complete and even coverage of cells with the staining solution. 2. Be precise with incubation times for all wells. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to kinase inhibitor hepatotoxicity and the experimental workflows to assess it.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the role of metabolic activation in tyrosine kinase inhibitor-dependent hepatotoxicity: induction of CYP3A4 enhances the cytotoxicity of lapatinib in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-952 Technical Support Center: Central Nervous System (CNS) Penetration and Effects
Disclaimer: This document summarizes currently available information on JTE-952. It is intended for research purposes only. There is limited publicly available data directly assessing the central nervous system (CNS) penetration of this compound.
Frequently Asked Questions (FAQs)
Q1: Is there any data on this compound's ability to cross the blood-brain barrier (BBB)?
A1: To date, there are no publicly available studies that have specifically quantified the brain-to-plasma concentration ratio or the rate of penetration of this compound into the central nervous system. Therefore, its ability to cross the blood-brain barrier (BBB) has not been formally established in published literature.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) kinase.[1] CSF1R is crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including microglia, which are the resident immune cells of the CNS.[2][3]
Q3: What are the potential indirect CNS effects of inhibiting CSF1R with this compound?
A3: Given that CSF1R is predominantly expressed on microglia within the CNS, inhibition by a compound like this compound, should it penetrate the brain, would be expected to impact microglial functions. Research on other CSF1R inhibitors has shown that their administration can lead to a significant reduction in the number of microglia.[4] The functional consequences of microglial depletion are an active area of research but may include modulation of neuroinflammation, which is implicated in various neurodegenerative diseases.[5][6]
Q4: How does CSF1R signaling work in microglia?
A4: CSF1R is activated by its ligands, CSF1 and IL-34.[7] This activation triggers downstream signaling cascades, such as the PI3K-Akt and ERK1/2 pathways, which are vital for microglial survival and proliferation.[6][7] Inhibition of CSF1R disrupts these pathways, leading to the elimination of microglia.[2]
Troubleshooting Guide for Investigating CNS Effects of this compound
Researchers aiming to study the CNS effects of this compound will first need to address the critical question of its BBB permeability. Below are common challenges and suggested troubleshooting steps.
| Issue | Potential Cause | Troubleshooting/Experimental Suggestion |
| Uncertainty of this compound CNS Penetration | Lack of direct evidence of BBB permeability. | In Vitro BBB Model: Utilize an in vitro blood-brain barrier model (e.g., co-culture of brain endothelial cells with astrocytes and pericytes) to assess the permeability of this compound.[8][9] This can provide an initial indication of its ability to cross the BBB. |
| In Vivo Pharmacokinetic Study: Conduct a pharmacokinetic study in a relevant animal model. This would involve administering this compound and measuring its concentration in both plasma and brain tissue (or cerebrospinal fluid) at various time points to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu).[10][11] | ||
| Difficulty in Detecting CNS Effects | Insufficient CNS exposure of this compound. | If in vivo studies show low BBB penetration, consider formulation strategies to enhance CNS delivery, although this is a complex process.[12][13] Alternatively, direct CNS administration (e.g., intracerebroventricular injection) could be used to bypass the BBB and directly study its effects on CNS targets, though this is an invasive method. |
| Absence of a measurable CNS phenotype. | Ensure that the chosen experimental model has a phenotype that is sensitive to the modulation of microglia. For example, models of neuroinflammation or neurodegenerative diseases where microglia play a significant role.[5] Confirm target engagement in the CNS by assessing CSF1R phosphorylation or downstream signaling in brain tissue, if possible. | |
| Variability in Experimental Results | Inconsistent experimental procedures. | Standardize all experimental protocols, including drug formulation, administration route, and timing of tissue collection. For in vitro BBB models, ensure the integrity of the endothelial cell monolayer by measuring transendothelial electrical resistance (TEER).[9] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of a compound like this compound using a Transwell co-culture model.
1. Cell Culture:
-
Culture primary brain endothelial cells on the apical side of a Transwell insert.
-
Culture primary astrocytes and/or pericytes on the basolateral side of the well.
-
Allow the cells to form a confluent and tight monolayer. Monitor the integrity of the barrier by measuring Trans-Endothelial Electrical Resistance (TEER).[9]
2. Permeability Assay:
-
Add this compound to the apical (blood side) chamber.
-
At various time points, collect samples from the basolateral (brain side) chamber.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
In Vivo Assessment of CNS Penetration
This protocol outlines a basic approach for determining the brain-to-plasma concentration ratio of this compound in an animal model.
1. Animal Dosing:
-
Administer this compound to a cohort of animals (e.g., mice or rats) at a specified dose and route (e.g., oral gavage).
2. Sample Collection:
-
At predetermined time points post-administration, collect blood and brain tissue from subgroups of animals.
3. Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
4. Bioanalysis:
-
Extract this compound from plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a validated analytical method like LC-MS/MS.
5. Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Cbrain/Cplasma) at each time point.
Visualizations
Caption: CSF1R signaling pathway in microglia and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the CNS penetration of this compound.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CSF1 receptor signaling is necessary for microglia viability, which unmasks a cell that rapidly repopulates the microglia-depleted adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble CSF1R promotes microglial activation and amyloid clearance in alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 10. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proventainternational.com [proventainternational.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to JTE-952
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential resistance to JTE-952 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) tyrosine kinase.[1][2][3][4][5] It functions as a Type II inhibitor, binding to and stabilizing the inactive conformation of the CSF1R kinase domain. This prevents ATP binding and subsequent autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of macrophages and osteoclasts.[3][4][6]
Q2: My cells were initially sensitive to this compound, but now they are showing reduced response. What are the potential mechanisms of acquired resistance?
Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound can arise through various mechanisms. Based on established patterns of resistance to other TKIs, the most likely causes include:
-
Secondary Mutations in CSF1R: The emergence of mutations in the CSF1R kinase domain can alter the drug-binding pocket, reducing the affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of CSF1R by upregulating alternative survival pathways.[7][8][9][10][11]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration.[12][13][14][15][16]
-
Induction of Autophagy: Cells may activate autophagy as a pro-survival mechanism to endure the stress induced by this compound treatment.[17][18][19][20][21]
-
Lysosomal Sequestration: As a weak base, this compound may be trapped within acidic lysosomes, preventing it from reaching its target, CSF1R.[22][23][24][25]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Increased IC50)
If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound in your cell line over time, it is indicative of acquired resistance. The following troubleshooting workflow can help you identify the underlying mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the cause of decreased this compound potency.
Issue 2: Identifying the Specific Bypass Signaling Pathway
If initial screens (e.g., a phospho-RTK array) suggest the activation of a bypass pathway, the following steps will help you identify the specific pathway involved.
Experimental Workflow
Caption: Workflow for identifying and validating a specific bypass signaling pathway.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nmol/L) | Reference |
| Human CSF1R | Kinase Assay | 11.1 | [4][5] |
| Human CSF1R | Osteoclast Differentiation | 2.8 | [1][2] |
| Human TrkA | Kinase Assay | 261 | [4] |
| Other Kinases (panel of 50) | Kinase Assay | >1000 | [4] |
Signaling Pathways
CSF1R Signaling and Potential Resistance Mechanisms
The following diagram illustrates the CSF1R signaling pathway and highlights potential points where resistance to this compound can emerge.
Caption: CSF1R signaling and points of potential this compound resistance.
Experimental Protocols
Protocol 1: Western Blot for Phospho-CSF1R
Objective: To determine if this compound is effectively inhibiting CSF1R phosphorylation in resistant cells.
-
Cell Culture and Treatment:
-
Plate parental and resistant cells at equal densities and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulate the cells with recombinant human CSF1 (50 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CSF1R (Tyr723) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total CSF1R and a loading control (e.g., β-actin).
-
Protocol 2: Sanger Sequencing of the CSF1R Kinase Domain
Objective: To identify potential point mutations in the CSF1R kinase domain that may confer resistance to this compound.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from both parental and resistant cell lines using a TRIzol-based method.
-
Synthesize cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
PCR Amplification:
-
Design primers to amplify the region of the CSF1R gene encoding the tyrosine kinase domain (exons 12-21).
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose (B213101) gel to confirm the correct size.
-
Purify the PCR product using a gel extraction or PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and corresponding primers for Sanger sequencing.
-
Analyze the sequencing results and align them to the reference CSF1R sequence to identify any mutations.
-
Protocol 3: Combination Therapy with an Autophagy Inhibitor
Objective: To determine if inhibiting autophagy can restore sensitivity to this compound.
-
Cell Viability Assay Setup:
-
Seed resistant cells in 96-well plates and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a dose range of this compound, a dose range of an autophagy inhibitor (e.g., Chloroquine or Hydroxychloroquine), and a combination of both.
-
Include vehicle-treated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
Viability Assessment:
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the IC50 of this compound alone and in combination with the autophagy inhibitor. A significant decrease in the IC50 in the combination treatment suggests that autophagy is a key resistance mechanism.
-
Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
References
- 1. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 2. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 5. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 14. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 19. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. The Lysosomal Sequestration of Tyrosine Kinase Inhibitors and Drug Resistance [mdpi.com]
- 23. oaepublish.com [oaepublish.com]
- 24. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
Technical Support Center: Interpreting JTE-952 IC50 Values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting IC50 values of JTE-952 in different cell types.
Data Summary: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in various experimental systems. These values are crucial for understanding the potency and selectivity of the compound. Below is a summary of reported IC50 values.
| Assay Type | Target/Cell Type | IC50 Value (nM) | Reference |
| In Vitro Kinase Assay | Human CSF1R | 11.1 - 13 | [1][2] |
| In Vitro Kinase Assay | Human TrkA | 261 | [2] |
| Cell-Based Assay | Human Macrophage Proliferation (CSF1-induced) | Not explicitly stated, but inhibition of CSF1R phosphorylation was observed at ≥10 nM | [1][3] |
| Cell-Based Assay | Human Osteoclast Differentiation | 2.8 | Not explicitly stated in the provided snippets, but referenced as a key finding. |
| Cellular Activity | Not specified | 20 | [4] |
Experimental Protocols
A detailed methodology is critical for obtaining reproducible IC50 values. Below is a generalized protocol for determining the IC50 of this compound in a cell-based assay, synthesized from standard cell viability assay procedures.
Protocol: Determination of this compound IC50 in a Cell-Based Proliferation Assay
1. Cell Preparation:
-
Culture the desired cell line (e.g., human macrophages) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Harvest the cells and perform a cell count to determine the concentration.
-
Dilute the cell suspension to the desired seeding density.
2. Cell Seeding:
-
Dispense the cell suspension into a 96-well microplate.
-
Incubate the plate to allow for cell attachment and recovery.
3. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells of the 96-well plate containing the cells.
4. Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
5. Cell Viability Assessment:
-
Utilize a cell viability reagent such as MTT, MTS, or a luminescent ATP-based assay.
-
Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
6. Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Simplified signaling pathway of CSF1R and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of this compound.
Troubleshooting Guide
Q1: Why are my IC50 values for this compound inconsistent between experiments?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell-based Variability:
-
Cell Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage range.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can exhibit altered responses.
-
-
Reagent and Compound Variability:
-
Compound Stability: Ensure that this compound stock solutions are prepared fresh and stored correctly to prevent degradation.
-
Reagent Quality: Variations in media, serum, or assay reagents can impact results. Use consistent lots of reagents whenever possible.
-
-
Procedural Differences:
-
Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Maintain a consistent incubation time across all experiments.[5]
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in the final readout.
-
Q2: The dose-response curve for this compound does not show a complete inhibition at high concentrations. What could be the issue?
A2: A partial or incomplete dose-response curve can be due to:
-
Solubility Issues: this compound may precipitate out of solution at higher concentrations. Visually inspect the wells for any signs of precipitation.
-
Off-Target Effects: At high concentrations, the compound may have off-target effects that counteract its primary inhibitory function.
-
Assay Artifacts: The chosen viability assay may have limitations. For example, some compounds can interfere with the chemistry of tetrazolium-based assays (e.g., MTT, MTS).
Q3: My IC50 value for this compound is significantly different from the published data. Why?
A3: Discrepancies between your results and published data can be attributed to:
-
Different Experimental Systems: The IC50 value is highly dependent on the experimental setup.[5] Factors such as the cell line used, the specific assay protocol, and even minor variations in culture conditions can lead to different IC50 values.[6]
-
Assay Type: An IC50 value from a cell-free in vitro kinase assay will likely differ from that of a cell-based proliferation assay. The former measures direct target engagement, while the latter reflects the compound's effect on a complex biological system.
-
Data Analysis Methods: The method used to fit the dose-response curve and calculate the IC50 can also introduce variations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective Type II inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which is a receptor tyrosine kinase.[2] By inhibiting CSF1R, this compound blocks the signaling pathways that promote the proliferation, survival, and differentiation of monocytes, macrophages, and osteoclasts.[3]
Q2: Why is the IC50 of this compound different in a kinase assay versus a cell-based assay?
A2: The IC50 value in a kinase assay reflects the direct inhibitory activity of this compound on the isolated CSF1R enzyme. In contrast, a cell-based assay measures the compound's ability to inhibit a cellular process (e.g., proliferation) that is dependent on CSF1R signaling. The latter is influenced by additional factors such as cell membrane permeability, intracellular drug concentration, and the presence of competing signaling pathways.
Q3: Can I compare the IC50 values of this compound across different cell lines?
A3: While you can compare the IC50 values, it is important to do so with caution. A lower IC50 value in one cell line compared to another suggests greater sensitivity to this compound. This difference in sensitivity could be due to varying levels of CSF1R expression, differences in downstream signaling pathways, or variations in drug metabolism between the cell lines.
Q4: How does the selectivity of this compound for CSF1R over other kinases, like TrkA, impact the interpretation of my results?
A4: this compound is significantly more potent against CSF1R than TrkA, as indicated by the much lower IC50 value for CSF1R.[2] This selectivity is important because it suggests that at concentrations where this compound effectively inhibits CSF1R, it is less likely to have significant off-target effects through the inhibition of TrkA. When designing experiments, it is advisable to use concentrations of this compound that are well below the IC50 for TrkA to ensure that the observed effects are primarily due to CSF1R inhibition.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Optimization of an azetidine series as inhibitors of colony stimulating factor-1 receptor (CSF-1R) Type II to lead to the clinical candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
JTE-952 formulation challenges for oral administration
Welcome to the technical support center for the oral formulation of JTE-952. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the experimental formulation of this compound for oral administration.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary challenges in formulating this compound for oral administration?
A1: While specific physicochemical data for this compound is not publicly available, its use in preclinical studies as a suspension in 0.5% methylcellulose (B11928114) suggests that, like many kinase inhibitors, it is likely a poorly water-soluble compound.[1] Challenges associated with such compounds typically fall under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] Key challenges include:
-
Low Aqueous Solubility: This can lead to poor dissolution in the gastrointestinal (GI) tract, resulting in low and variable oral bioavailability.
-
Poor Bioavailability: Insufficient absorption into the systemic circulation can limit the therapeutic efficacy of the compound.[3]
-
Physical Instability of Formulations: Amorphous solid dispersions or nanosuspensions, often used for poorly soluble drugs, can be prone to physical instability, such as crystallization over time.[3]
-
Food Effect: The absorption of poorly soluble drugs can be significantly affected by the presence of food, leading to variability in clinical outcomes.
Q2: What is a good starting point for a simple oral formulation of this compound for preclinical animal studies?
A2: Based on published preclinical studies, a simple suspension is a viable starting point.[1] A common vehicle used is an aqueous solution of 0.5% (w/v) methylcellulose.[1] This approach is straightforward and suitable for early-stage in vivo efficacy and pharmacokinetic studies.
Q3: How can the solubility and dissolution rate of this compound be improved?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly soluble drugs like this compound:[3][4][5]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3]
-
Solid Dispersions: Dispersing this compound in a polymer matrix at the molecular level to create an amorphous solid dispersion can significantly improve its solubility and dissolution.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve this compound in a lipid-based vehicle, which then forms a microemulsion in the GI tract, enhancing absorption.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3]
Q4: What are the key analytical techniques to characterize this compound formulations?
A4: A comprehensive characterization of your this compound formulation is crucial. Key techniques include:
-
Dissolution Testing: To assess the in vitro release rate of this compound from the formulation.
-
Particle Size Analysis: To determine the particle size distribution, especially for suspensions and nanosuspensions.
-
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD): To evaluate the physical state (crystalline or amorphous) of this compound in solid dispersions.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the drug content and assessing chemical stability.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the oral formulation of this compound.
Caption: Troubleshooting workflow for this compound oral formulation.
Issue 1: Low Oral Bioavailability
Question: Your in vivo studies show that the oral bioavailability of your this compound formulation is lower than expected. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution | 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract. 2. Enhance Solubility: If solubility is low, consider formulation strategies such as micronization, nanosuspension, or creating an amorphous solid dispersion with a suitable polymer.[3] |
| Low Permeability | 1. Assess Permeability: Conduct in vitro permeability assays, such as the Caco-2 cell model, to determine the permeability of this compound.[6] 2. Formulation with Permeation Enhancers: If permeability is low, consider incorporating generally recognized as safe (GRAS) permeation enhancers into your formulation. |
| First-Pass Metabolism | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the extent of first-pass metabolism. 2. Prodrug Approach: If metabolism is extensive, a prodrug strategy might be necessary, though this involves chemical modification of this compound. |
Issue 2: High Variability in Pharmacokinetic Data
Question: You observe significant animal-to-animal variability in the plasma concentrations of this compound after oral dosing. What could be the reasons and how can you address this?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution | 1. Improve Formulation Homogeneity: For suspensions, ensure uniform particle size distribution and prevent aggregation. For solid dosages, ensure content uniformity. 2. Control Dissolution Rate: Utilize formulation techniques like solid dispersions to achieve more consistent and rapid dissolution.[3] |
| Food Effect | 1. Standardize Feeding Conditions: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food on absorption. 2. Develop a Food-Independent Formulation: Lipid-based formulations like SEDDS can sometimes mitigate the food effect. |
| GI Tract Variability | 1. pH-Dependent Solubility: If this compound solubility is highly pH-dependent, this can lead to variable absorption as it moves through the GI tract. Buffering agents in the formulation may help. 2. Controlled Release Formulation: A controlled-release formulation could provide more consistent absorption over time. |
Physicochemical and Biological Properties of this compound
| Property | Value / Description | Reference |
| Mechanism of Action | Potent and selective inhibitor of Colony Stimulating Factor-1 Receptor (CSF-1R) kinase. | [1][7] |
| Molecular Formula | C₃₀H₃₄N₂O₆ | [8] |
| Molecular Weight | 518.61 g/mol | [8] |
| In Vitro Activity (IC₅₀) | 11.1 nmol/L for human CSF1R kinase activity. | [1] |
| Solubility | Soluble in DMSO. Likely poorly soluble in water, as it is formulated as a suspension for oral dosing in preclinical studies. | [1][9] |
| Oral Activity | Orally available and effective in preclinical models of arthritis at doses of ≥3 mg/kg. | [1][7] |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol is based on the methods described in preclinical studies of this compound.[1]
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for suspensions)
-
Sterile water for injection
-
Mortar and pestle (or homogenizer)
-
Graduated cylinder
-
Stir plate and stir bar
-
Calibrated oral gavage needles
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of methylcellulose to prepare a 0.5% (w/v) solution (e.g., 0.5 g of methylcellulose for 100 mL of water).
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Disperse the methylcellulose in the hot water with stirring until it is thoroughly wetted.
-
Add the remaining volume of cold sterile water and continue to stir until the solution is uniform and clear.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.
-
Alternatively, a homogenizer can be used for more efficient particle size reduction and uniform dispersion.
-
-
Administration:
-
Continuously stir the suspension before and during dosing to ensure homogeneity.
-
Administer the suspension to the animals using a calibrated oral gavage needle at the appropriate volume for the target dose.
-
CSF-1R Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Colony Stimulating Factor-1 Receptor (CSF-1R). The binding of ligands, CSF-1 or IL-34, to CSF-1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of macrophages and osteoclasts.[10]
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
JTE-952 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for JTE-952, a potent and selective CSF-1R kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent experimental results and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase.[1][2] It functions as a Type II inhibitor, binding to the 'DFG-out' conformation of the CSF-1R kinase domain.[3] This inhibition prevents the phosphorylation of CSF-1R, thereby blocking downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to store the compound as a solid powder at 0-4°C, kept dry and protected from light.[5] For long-term storage (months to years), this compound should be stored at -20°C.[5] Stock solutions should be prepared in a suitable solvent like DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months in tightly sealed vials.[6][7] It is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[7]
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for CSF-1R. However, it has shown some inhibitory activity against tropomyosin-related kinase A (TrkA).[1][2][3] The concentration required to inhibit TrkA is significantly higher than that needed for CSF-1R inhibition.[2] In a panel of 51 other kinases, this compound showed minimal inhibitory activity at concentrations up to 1000 nmol/L.[1] Researchers should be aware of the potential for TrkA inhibition, especially when using high concentrations of this compound.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values or lack of efficacy in cell-based assays.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Potential Cause & Troubleshooting Steps:
-
Compound Degradation:
-
Verify Storage Conditions: Ensure that the compound has been stored correctly as per the manufacturer's recommendations (-20°C or -80°C for long-term storage).[5][6]
-
Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions. It is recommended to aliquot stock solutions into single-use vials.[7] Prepare fresh dilutions from a new stock for each experiment.
-
-
Solubility Issues:
-
Check Solubility: this compound is soluble in DMSO.[5] Ensure that the compound is fully dissolved in the stock solution. Sonication may be required.[8]
-
Precipitation in Media: When diluting the DMSO stock into aqueous cell culture media, the compound may precipitate. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a lower final DMSO concentration or pre-warming the media.
-
-
High Protein Binding:
-
Serum Concentration: this compound exhibits high protein binding (99.3% in humans and 99.8% in mice).[1] The presence of serum in cell culture media can reduce the effective concentration of the inhibitor. Consider reducing the serum concentration in your assay or performing the experiment in serum-free media if your cell model allows.
-
-
Cell Line and Passage Number:
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Passage Number: High passage numbers can lead to genetic drift and altered cell signaling. Use cells with a low passage number for your experiments.
-
Issue 2: High cell toxicity observed at expected efficacious concentrations.
Unexplained cytotoxicity can confound experimental results. The following steps can help identify the source of the toxicity.
Potential Cause & Troubleshooting Steps:
-
Off-Target Effects:
-
Titrate Concentration: Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
-
Control Experiments: Include a control compound with a different chemical scaffold but the same target to see if the toxicity is on-target or off-target.[9]
-
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound. High concentrations of DMSO can be toxic to some cell lines.
-
-
Compound Purity and Lot-to-Lot Variability:
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (CSF-1R) | 11.1 ± 2.2 nmol/L | Human | Kinase Assay | [1] |
| 13 nM | - | Kinase Assay | [6] | |
| IC50 (TrkA) | 261 nmol/L | Human | Kinase Assay | [1] |
| IC50 (Osteoclast Differentiation) | 2.8 nmol/L | Human | Cell-based Assay | [4] |
| IC50 (LPS-induced TNF-α production) | 0.6 ± 0.2 µmol/L | Human | Whole Blood Assay | [1] |
| IC50 (LPS-induced IL-6 production) | 0.5 ± 0.2 µmol/L | Human | Whole Blood Assay | [1] |
| Protein Binding | 99.3% | Human | - | [1] |
| 99.8% | Mouse | - | [1] |
Key Experimental Protocols
CSF-1R Phosphorylation Assay in Human Macrophages
-
Cell Culture: Culture human peripheral blood monocyte-derived macrophages.
-
Compound Treatment: Incubate the macrophages with varying concentrations of this compound (dissolved in DMSO, final concentration < 0.1%) for 30 minutes.[1]
-
Stimulation: Add recombinant human CSF-1 to stimulate the cells.
-
Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated CSF-1R and total CSF-1R.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated CSF-1R levels to the total CSF-1R levels.
In Vivo TNF-α Production in Mice
-
Animal Model: Use DBA/1J mice.[1]
-
Compound Administration: Orally administer this compound at the desired doses (e.g., 1, 3, or 10 mg/kg).[1]
-
CSF-1 Injection: After 1 hour, inject recombinant mouse CSF-1 intraperitoneally.[1]
-
LPS Challenge: After 2 hours, inject lipopolysaccharide (LPS) intraperitoneally.[1]
-
Blood Collection: Collect peripheral blood 1 hour after the LPS injection.
-
Cytokine Measurement: Separate the plasma by centrifugation and measure TNF-α levels using an ELISA kit.[1]
Visualizations
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of Colony Stimulating Factor 1 Receptor Kinase Inhibitor, this compound, on Methotrexate-Refractory Pathology in a Rat Model of Rheumatoid Arthritis [jstage.jst.go.jp]
- 4. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Microglia Depletion: JTE-952 vs. Pexidartinib (PLX3397)
For researchers, scientists, and drug development professionals, the targeted depletion of microglia is a critical tool for investigating neuroinflammation, neurodegenerative diseases, and the overall role of these resident immune cells of the central nervous system (CNS). Two prominent small molecule inhibitors of the colony-stimulating factor 1 receptor (CSF-1R), JTE-952 and Pexidartinib (PLX3397), have emerged as key pharmacological agents for this purpose. Both compounds effectively eliminate microglia by blocking the CSF-1R signaling pathway, which is essential for microglial survival and proliferation. This guide provides a comprehensive comparison of this compound and Pexidartinib, summarizing their performance based on available experimental data, detailing relevant experimental protocols, and visualizing key pathways and concepts.
At a Glance: this compound vs. Pexidartinib
| Feature | This compound | Pexidartinib (PLX3397) |
| Primary Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Colony-Stimulating Factor 1 Receptor (CSF-1R) |
| IC50 for CSF-1R | 11.1 nM (human)[1][2] | ~20 nM[3] |
| Other Notable Targets | TrkA (IC50 = 261 nM)[4] | c-Kit, FLT3[5] |
| Mechanism of Action | Type II Inhibitor of CSF-1R[4] | ATP-competitive inhibitor of CSF-1R |
| Reported Microglia Depletion Efficiency | Information on in vivo microglia depletion efficiency is limited in currently available public literature. | Up to 95-99% depletion in the mouse brain with chronic administration.[6][7] |
| Brain Penetration | Orally active in mice, suggesting CNS penetration, but specific brain-to-plasma ratio data is not readily available.[2] | Limited CNS penetration.[8][9][10] Studies in non-human primates show low CSF-to-plasma ratios.[8][10] |
| Administration Route | Oral[2] | Oral (typically in chow or by gavage)[3][6] |
Mechanism of Action and Signaling Pathway
Both this compound and Pexidartinib exert their effects by inhibiting the CSF-1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events crucial for microglial survival, proliferation, and differentiation. Key downstream pathways include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[11] By blocking the ATP-binding pocket of the receptor, these inhibitors prevent its activation and subsequent signaling.
Performance in Microglia Depletion
Pexidartinib is well-documented for its high efficiency in depleting microglia in vivo. Studies have shown that administration of Pexidartinib in the chow of mice can lead to a reduction of over 95% of microglia in the brain.[6] The extent of depletion is dependent on the dose and duration of treatment. For instance, one study reported a 95% reduction in microglia after 21 days of treatment.[6]
Quantitative data on the in vivo microglia depletion efficiency of this compound is less prevalent in the public domain, making a direct comparison of potency in this specific application challenging. However, its potent inhibition of CSF-1R in vitro suggests it is a strong candidate for effective microglia depletion.
Off-Target Effects and Selectivity
This compound is reported to be a selective CSF-1R inhibitor, with a significantly lower affinity for other kinases like TrkA.[4] Pexidartinib, while potent against CSF-1R, also exhibits inhibitory activity against other receptor tyrosine kinases, notably c-Kit and Fms-like tyrosine kinase 3 (FLT3).[5] This broader activity profile could lead to off-target effects, particularly on other hematopoietic cells, which should be a consideration in experimental design.
Experimental Protocols
Accurate assessment of microglia depletion requires robust and reproducible experimental protocols. Below are standardized methodologies for key assays.
Microglia Depletion in Mice using Pexidartinib
A common method for in vivo microglia depletion involves the formulation of Pexidartinib into rodent chow.
Protocol:
-
Drug Formulation: Pexidartinib (PLX3397) is commercially available and can be formulated into standard rodent chow at a desired concentration (e.g., 275 mg/kg or 600 mg/kg of chow).
-
Animal Acclimation: Acclimate mice to the control chow (without the drug) for a few days before starting the treatment.
-
Treatment Period: Provide mice with ad libitum access to the Pexidartinib-formulated chow for a period of 7 to 21 days. The duration will depend on the desired level of depletion.
-
Monitoring: Monitor the health and weight of the animals daily.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for immunohistochemical analysis, or collect fresh brain tissue for flow cytometry.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Depletion of microglia with PLX3397 attenuates MK-801-induced hyperactivity associated with regulating inflammation-related genes in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological depletion of microglia and perivascular macrophages prevents Vascular Cognitive Impairment in Ang II-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHRM-03. CEREBROSPINAL FLUID PENETRATION OF PEXIDARTINIB (PLX3397), A CSF1R INHIBITOR, IN A NONHUMAN PRIMATE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.usuhs.edu [scholar.usuhs.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. What is the mechanism of Pexidartinib Hydrochloride? [synapse.patsnap.com]
A Comparative Guide to CSF-1R Inhibitors: JTE-952 vs. PLX5622
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent colony-stimulating factor 1 receptor (CSF-1R) inhibitors, JTE-952 and PLX5622. The information presented is collated from various independent studies to offer a comprehensive overview of their performance, supported by available experimental data. This document is intended to assist researchers in making informed decisions when selecting a CSF-1R inhibitor for their specific experimental needs.
Introduction to CSF-1R Inhibition
The colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid-lineage cells, including macrophages and microglia.[1] Inhibition of CSF-1R has emerged as a significant therapeutic strategy in various fields, from oncology and inflammatory diseases to neuroscience. In neuroscience research, CSF-1R inhibitors are widely utilized for the specific depletion of microglia in the central nervous system (CNS), enabling the study of their roles in both healthy and diseased states.[1][2] This guide focuses on two such inhibitors: this compound, a novel inhibitor with applications in inflammatory disease models, and PLX5622, a widely used tool for microglia depletion in CNS research.
Mechanism of Action
Both this compound and PLX5622 are small molecule inhibitors that target the ATP-binding pocket of the CSF-1R kinase domain. By competitively binding to this site, they prevent the phosphorylation and activation of the receptor, thereby blocking downstream signaling pathways essential for the survival and proliferation of CSF-1R-dependent cells.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and PLX5622 from various sources. It is important to note that direct comparisons of values such as IC50 can be influenced by different experimental conditions.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | PLX5622 |
| CSF-1R IC50 | 11.1 nM[3][4] | 16 nM[5] |
| CSF-1R Ki | Not Reported | 5.9 nM[5][6] |
| Selectivity | Inhibits TrkA (IC50 = 261 nM). No marked inhibitory activity against 50 other kinases.[3][4][7] | >20-fold selectivity over KIT and FLT3.[8][9] >50-fold selectivity over 4 related kinases and >100-fold selectivity against a panel of 230 kinases.[3][6] |
Table 2: Pharmacokinetic Profile in Rodents
| Parameter | This compound (Mice) | PLX5622 (Mice/Rats) |
| Administration | Oral | Oral (chow or gavage)[5] |
| Bioavailability | Orally available[3][4] | Favorable oral bioavailability (>30%)[8][9] |
| Brain Penetrance | Not Reported | ~20%[8][9] |
| Reported Dosing | ≥3 mg/kg (oral)[3][4] | 1200 ppm in chow for microglia depletion[5] |
Table 3: In Vivo Efficacy
| Application | This compound | PLX5622 |
| Primary Use | Inhibition of osteoclast formation and suppression of bone destruction in arthritis models.[9] | Microglia depletion in the central nervous system.[1][2] |
| Animal Model | Mouse collagen-induced arthritis.[9] Rat adjuvant-induced arthritis.[6][8] | Widely used in various mouse and rat models of neurological diseases.[1][2] |
| Observed Effect | Significantly suppressed increases in bone destruction score and arthritis severity.[9] | >90% depletion of microglia in the CNS.[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.
This compound: In Vivo Collagen-Induced Arthritis Model
-
Animal Model: Male DBA/1J mice.
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment: this compound is administered orally, once daily, starting from the day of the second immunization.
-
Assessment: The severity of arthritis is evaluated by scoring paw swelling. Bone destruction is assessed using micro-computed tomography (µCT) and histological analysis of the joints for cartilage and bone erosion.
PLX5622: In Vivo Microglia Depletion
-
Animal Model: Typically C57BL/6 mice or other relevant rodent models.[2]
-
Administration: PLX5622 is commonly formulated in rodent chow at a concentration of 1200 ppm and provided ad libitum.[2] Alternatively, it can be administered by oral gavage.
-
Duration: Treatment duration varies depending on the experimental goals, but significant microglia depletion is observed within 7 days of treatment.[11]
-
Verification of Depletion:
-
Immunohistochemistry: Brain sections are stained with microglia-specific markers such as Iba1 or TMEM119 to visualize and quantify the reduction in microglia numbers.[4]
-
Flow Cytometry: Brain tissue is dissociated into a single-cell suspension, and cells are stained with fluorescently labeled antibodies against microglia markers (e.g., CD11b, CD45) for quantification.
-
Summary and Conclusion
This compound and PLX5622 are both potent and orally bioavailable inhibitors of CSF-1R, but their primary applications in preclinical research have been distinct.
This compound has demonstrated significant efficacy in models of inflammatory arthritis, primarily through the inhibition of osteoclast differentiation and function.[9] Its high selectivity for CSF-1R suggests it could be a valuable tool for studying the role of macrophages in inflammatory and autoimmune diseases.
PLX5622 is a well-established and highly selective tool for the depletion of microglia in the central nervous system.[1] Its ability to cross the blood-brain barrier and achieve profound and sustained microglia depletion has made it an indispensable compound for neuroscience research aimed at understanding the function of these resident immune cells of the brain.[8][9]
The choice between this compound and PLX5622 will ultimately depend on the specific research question and experimental model. For studies focused on peripheral macrophage biology and inflammatory conditions like arthritis, this compound presents a strong candidate. For investigations into the role of microglia in the central nervous system, PLX5622 is the more extensively characterized and widely used option. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their pharmacological profiles.
References
- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 3. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. CSF1R inhibition with PLX5622 affects multiple immune cell compartments and induces tissue-specific metabolic effects in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
JTE-952 Combination Therapy with Methotrexate in Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JTE-952 in combination with methotrexate (B535133) for the treatment of rheumatoid arthritis (RA) against alternative therapeutic strategies. The information is based on available preclinical data for this compound and clinical data for established treatments. As this compound is in the preclinical stage of development, this comparison aims to provide a forward-looking perspective on its potential positioning within the RA treatment landscape.
Executive Summary
This compound is a novel, orally available, and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage and osteoclast function. Preclinical studies have demonstrated that this compound, particularly in combination with methotrexate (MTX), effectively reduces inflammation and bone destruction in animal models of arthritis. This positions this compound as a potential future therapeutic option for RA, a chronic autoimmune disease characterized by synovial inflammation and progressive joint damage. This guide will compare the preclinical profile of this compound with other CSF1R inhibitors that have entered clinical trials and with current standard-of-care biologics and Janus kinase (JAK) inhibitors used in combination with MTX.
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Arthritis Score (Mean ± SEM) | Bone Destruction Score (Mean ± SEM) |
| Vehicle | 11.6 ± 0.9 | 3.3 ± 0.4 |
| This compound (3 mg/kg, oral, once daily) | 7.3 ± 1.2 | 2.1 ± 0.5 |
| Methotrexate (0.3 mg/kg, oral, once daily) | 7.4 ± 1.1 | 3.1 ± 0.4 |
| This compound (3 mg/kg) + Methotrexate (0.3 mg/kg) | 4.1 ± 0.8# | 1.2 ± 0.3# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. This compound or Methotrexate alone Data adapted from preclinical studies in a mouse model of collagen-induced arthritis.[1]
Table 2: Clinical Efficacy of Comparator Therapies in Combination with Methotrexate in Patients with Rheumatoid Arthritis
| Therapy | Trial Name/Reference | Patient Population | Primary Endpoint |
| Adalimumab (TNF Inhibitor) | ARMADA[2] | MTX-inadequate responders | ACR20 at 24 weeks: Adalimumab + MTX: 67%, Placebo + MTX: 15% |
| Tofacitinib (JAK Inhibitor) | ORAL Standard[3] | MTX-inadequate responders | ACR20 at 6 months: Tofacitinib (5mg BID) + MTX: 59.8%, Placebo + MTX: 31.3% |
| Tocilizumab (IL-6R Inhibitor) | FUNCTION[4] | MTX-naïve, early RA | DAS28 Remission at 24 weeks: Tocilizumab (8mg/kg) + MTX: 45%, Placebo + MTX: 15% |
| JNJ-40346527 (CSF1R Inhibitor) | Phase 2a[5] | DMARD-inadequate responders | Change in DAS28-CRP at 12 weeks: No significant difference vs. Placebo |
ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; DAS28: Disease Activity Score in 28 joints; BID: twice daily.
Experimental Protocols
This compound Preclinical Efficacy Study (Collagen-Induced Arthritis Mouse Model)
-
Animal Model: Male DBA/1J mice were used to induce collagen-induced arthritis (CIA) by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.[1]
-
Treatment: Oral administration of this compound (1, 3, 10, or 30 mg/kg), methotrexate (0.3 mg/kg), or their combination was initiated on day 22 after the primary immunization and continued once daily for 14 days.[1]
-
Efficacy Assessment: The severity of arthritis was evaluated using a clinical arthritis score. Bone destruction was assessed by micro-computed tomography and histological analysis of the joints.[1]
-
Statistical Analysis: Differences between groups were analyzed using appropriate statistical tests, such as ANOVA followed by Dunnett's or Tukey's test for multiple comparisons.
Comparator Clinical Trial Protocols
-
JNJ-40346527 (Edicotinib) Phase 2a Study (NCT01597739)
-
Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Participants: Adults with active RA despite stable DMARD therapy (methotrexate, sulfasalazine, and/or hydroxychloroquine).[5]
-
Intervention: JNJ-40346527 (100 mg twice daily) or placebo for 12 weeks.[5]
-
Primary Outcome: Change from baseline in the 28-joint Disease Activity Score with C-reactive protein (DAS28-CRP) at week 12.[5]
-
-
FPA008 Phase 1 Study
-
Design: A three-part, randomized, double-blind, placebo-controlled, dose-escalation study in healthy volunteers and RA patients.[6][7]
-
Participants (Part 3): Patients with active RA who had an inadequate response to methotrexate.[7]
-
Intervention (Part 3): Open-label FPA008 administered intravenously at escalating doses (1, 3, and 6 mg/kg) every 14 days for 2 or 3 doses, in combination with a stable dose of methotrexate.[7]
-
Primary Outcome: Safety and tolerability. Secondary outcomes included pharmacokinetics, pharmacodynamics, and clinical activity (ACR scores, DAS28).[7]
-
-
Adalimumab (ARMADA Trial)
-
Design: A 24-week, randomized, double-blind, placebo-controlled study.[2]
-
Participants: Patients with active RA despite methotrexate therapy.[2]
-
Intervention: Adalimumab (20, 40, or 80 mg) or placebo subcutaneously every other week, in addition to their stable methotrexate regimen.[2]
-
Primary Outcome: Percentage of patients achieving ACR20 response at week 24.[2]
-
Mandatory Visualization
Caption: this compound inhibits CSF1R signaling.
Caption: Typical workflow of a rheumatoid arthritis clinical trial.
Caption: Comparison of therapeutic targets in RA.
References
- 1. This compound Suppresses Bone Destruction in Collagen-Induced Arthritis in Mice by Inhibiting Colony Stimulating Factor 1 Receptor [jstage.jst.go.jp]
- 2. Long term efficacy and safety of adalimumab plus methotrexate in patients with rheumatoid arthritis: ARMADA 4 year extended study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib in Combination With Methotrexate in Patients With Rheumatoid Arthritis: Clinical Efficacy, Radiographic, and Safety Outcomes From a Twenty-Four-Month, Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 6. A Phase 1 Study of FPA008, an Anti-Colony Stimulating Factor 1 Receptor (anti-CSF1R) Antibody in Healthy Volunteers and Subjects with Rheumatoid Arthritis (RA): Preliminary Results - ACR Meeting Abstracts [acrabstracts.org]
- 7. A Phase 1 Study of FPA008, an Anti-Colony Stimulating Factor 1 Receptor (anti-CSF1R) Antibody in Patients (pts) with Rheumatoid Arthritis (RA): Preliminary Results - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Guide to CSF-1R Inhibitors: JTE-952, Pexidartinib, and Emactuzumab
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a critical target in oncology and inflammatory diseases due to its central role in regulating the differentiation, proliferation, and survival of monocytes and macrophages.[1] This guide provides a comparative analysis of three key CSF-1R inhibitors: JTE-952, a potent and selective small molecule inhibitor; Pexidartinib (B1662808), the first FDA-approved systemic therapy for tenosynovial giant cell tumor (TGCT); and Emactuzumab, a monoclonal antibody targeting CSF-1R. This document synthesizes preclinical and clinical data to offer an objective comparison of their efficacy, mechanisms of action, and experimental foundations.
Mechanism of Action: Targeting the CSF-1/CSF-1R Axis
The binding of CSF-1 to its receptor, CSF-1R, triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways crucial for the function of macrophages.[1] In the tumor microenvironment, CSF-1R signaling is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis.[2][3] CSF-1R inhibitors aim to disrupt this signaling cascade.
This compound and Pexidartinib are small molecule tyrosine kinase inhibitors (TKIs) that act intracellularly, competing with ATP to block the kinase activity of CSF-1R.[1] In contrast, Emactuzumab is a humanized monoclonal antibody that binds to the extracellular domain of CSF-1R, preventing the binding of its ligand, CSF-1, and thereby inhibiting receptor activation and dimerization.[4][5]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors against CSF-1R is a key indicator of their therapeutic potential. The following table summarizes their inhibitory concentrations (IC50) and dissociation constants (Ki), where available.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) |
| This compound | Small Molecule (TKI) | Human CSF-1R | 11.1[3] | Not Reported |
| Pexidartinib | Small Molecule (TKI) | CSF-1R | 17 - 20[6] | Not Reported |
| Emactuzumab | Monoclonal Antibody | Human CSF-1R | 0.3[4] | 0.2[4] |
Kinase Selectivity Profile
The selectivity of TKIs for their target kinase over other kinases is crucial for minimizing off-target effects.
| Inhibitor | Primary Target | Other Notable Targets (IC50 in nM) |
| This compound | CSF-1R (11.1) | TrkA (261)[3] |
| Pexidartinib | CSF-1R (17-20) | c-KIT (12), FLT3-ITD (9) |
Note: Emactuzumab, as a monoclonal antibody, exhibits high specificity for the extracellular domain of CSF-1R and does not have a broad kinase inhibition profile like small molecule TKIs.
Preclinical and Clinical Efficacy
This compound: Potent Anti-inflammatory Effects
Preclinical studies on this compound have primarily focused on its efficacy in inflammatory disease models, particularly rheumatoid arthritis. In a mouse model of collagen-induced arthritis, oral administration of this compound significantly suppressed the severity of arthritis. While direct preclinical data in cancer models is not extensively published, its potent inhibition of CSF-1R suggests potential for anti-tumor activity through the modulation of TAMs.
Pexidartinib: Approved Therapy for Tenosynovial Giant Cell Tumor (TGCT)
Pexidartinib is the first systemic therapy approved by the FDA for adult patients with symptomatic TGCT that is not amenable to surgical improvement.[1][7]
Preclinical Evidence: In preclinical cancer models, pexidartinib has been shown to reduce the accumulation of macrophages in tumors and enhance the efficacy of immunotherapy.[6] In an osteosarcoma xenograft model, systemic administration of pexidartinib suppressed primary tumor growth and lung metastasis.[2][8]
Clinical Trial Data (ENLIVEN Study): The pivotal Phase 3 ENLIVEN study demonstrated the efficacy of pexidartinib in patients with TGCT.[9]
| Endpoint (at Week 25) | Pexidartinib (n=61) | Placebo (n=59) | p-value |
| Overall Response Rate (ORR) by RECIST v1.1 | 39% | 0% | <0.0001 |
| Overall Response Rate (ORR) by Tumor Volume Score (TVS) | 56% | 0% | <0.0001 |
Emactuzumab: Promising Activity in TGCT
Emactuzumab has also shown significant promise in the treatment of TGCT.
Preclinical Evidence: In vitro, emactuzumab effectively blocks CSF-1R dimerization and suppresses the viability of CSF-1-differentiated macrophages.[4] In vivo studies in cynomolgus monkeys demonstrated its ability to eliminate CSF-1R+ macrophages.[4]
Clinical Trial Data (Phase 1): A Phase 1 study in patients with locally advanced diffuse-type TGCT showed substantial anti-tumor activity.[5][10]
| Endpoint | Emactuzumab |
| Overall Response Rate (ORR) | 86% |
| Complete Response (CR) | 7% |
| Partial Response (PR) | 79% |
Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway
The following diagram illustrates the CSF-1R signaling pathway and the points of inhibition for small molecule inhibitors (TKIs) and monoclonal antibodies.
Caption: CSF-1R signaling pathway and inhibitor action.
General Experimental Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for assessing the in vitro inhibitory activity of a compound against CSF-1R.
Caption: In vitro kinase inhibition assay workflow.
Detailed Experimental Protocols
In Vitro CSF-1R Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a representative method for determining the in vitro IC50 value of a small molecule inhibitor like this compound or Pexidartinib.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against human CSF-1R kinase activity.
Materials:
-
Recombinant human CSF-1R (catalytic domain)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Test inhibitor (e.g., this compound, Pexidartinib) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the CSF-1R enzyme and biotinylated substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based CSF-1R Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block CSF-1-induced CSF-1R phosphorylation in a cellular context.
Objective: To determine the cellular potency of a CSF-1R inhibitor by measuring the inhibition of ligand-induced receptor autophosphorylation.
Materials:
-
Human monocytic cell line expressing CSF-1R (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1
-
Test inhibitor (e.g., this compound, Pexidartinib, Emactuzumab)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ELISA-based assay kit for phosphorylated CSF-1R or Western blotting reagents
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and starve them in a serum-free medium for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the level of phosphorylated CSF-1R in the cell lysates using either a specific ELISA kit or by Western blotting with an anti-phospho-CSF-1R antibody.
-
Normalize the phosphorylated CSF-1R signal to the total protein concentration in each lysate.
-
Calculate the percentage of inhibition of CSF-1-induced phosphorylation for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
In Vivo Tumor Xenograft Model
This is a general protocol for evaluating the in vivo anti-tumor efficacy of a CSF-1R inhibitor.
Objective: To assess the effect of a CSF-1R inhibitor on tumor growth in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., osteosarcoma or fibrosarcoma cell lines known to be influenced by TAMs)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage for small molecules, intravenous injection for antibodies)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a specific number of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily oral gavage for Pexidartinib).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for macrophage markers).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Conclusion
This compound, Pexidartinib, and Emactuzumab represent distinct and promising approaches to targeting the CSF-1R pathway. This compound stands out for its high in vitro potency and selectivity as a small molecule inhibitor, with demonstrated efficacy in preclinical models of inflammatory disease. Pexidartinib has established a clinical precedent as an effective oral therapy for TGCT, a disease heavily reliant on CSF-1R signaling. Emactuzumab, a monoclonal antibody, offers a different modality of targeting CSF-1R with impressive clinical activity in TGCT.
The choice of inhibitor for therapeutic development or research applications will depend on the specific context, including the disease indication, desired route of administration, and the importance of kinase selectivity. While Pexidartinib and Emactuzumab have paved the way in TGCT, the potent and selective profile of this compound warrants further investigation into its potential in both inflammatory diseases and oncology. Further head-to-head comparative studies, particularly in various cancer models, will be crucial to fully elucidate the relative therapeutic potential of these and other emerging CSF-1R inhibitors.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. synoxtherapeutics.com [synoxtherapeutics.com]
- 6. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
JTE-952 in the Landscape of Tyrosine Kinase Inhibitors for Cancer Therapy: A Comparative Analysis
For Immediate Release
In the rapidly evolving field of oncology, the targeting of tyrosine kinases continues to be a cornerstone of precision medicine. This guide provides a comparative analysis of JTE-952, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, against other tyrosine kinase inhibitors (TKIs) in preclinical cancer models. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven overview of this compound's performance, detailed experimental methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound has demonstrated high potency and selectivity for CSF1R, a key regulator of tumor-associated macrophages (TAMs) which play a crucial role in the tumor microenvironment. This guide consolidates available preclinical data to compare this compound with other CSF1R inhibitors, namely pexidartinib (B1662808) (PLX3397) and sotuletinib (BLZ945), as well as other broader-spectrum TKIs. The comparative data highlights differences in in vitro potency and provides a context for the potential therapeutic applications of this compound in oncology.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound against CSF1R is a key differentiator. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparable TKIs across various assays and cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nmol/L) |
| This compound | Human CSF1R | 11.1 [1] |
| This compound | Human TRKA | 261[1] |
| This compound | Other 50 Kinases | >1000[1] |
Table 2: Comparative In Vitro Cellular Proliferation IC50 Values
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | CSF1R Expression |
| This compound | Human BMDMs | (Macrophage Proliferation) | 0.0217 [1] | High |
| Pexidartinib (PLX3397) | Si-TGCT-1 | Tenosynovial Giant Cell Tumor | ~2 | High |
| Pexidartinib (PLX3397) | Si-TGCT-2 | Tenosynovial Giant Cell Tumor | >20 | Low |
| Sotuletinib (BLZ945) | Si-TGCT-1 | Tenosynovial Giant Cell Tumor | >100 | High |
| Sotuletinib (BLZ945) | Si-TGCT-2 | Tenosynovial Giant Cell Tumor | >100 | Low |
| Dasatinib | HCT 116 | Colon Carcinoma | 0.14 | Not Specified |
| Dasatinib | MCF7 | Breast Carcinoma | 0.67 | Not Specified |
| Dasatinib | H460 | Non-small cell lung carcinoma | 9.0 | Not Specified |
| Sorafenib | HCT 116 | Colon Carcinoma | 18.6 | Not Specified |
| Sorafenib | MCF7 | Breast Carcinoma | 16.0 | Not Specified |
| Sorafenib | H460 | Non-small cell lung carcinoma | 18.0 | Not Specified |
| Erlotinib | HCT 116, MCF7, H460 | Various | >30 | Not Specified |
In Vivo Efficacy in Cancer Models
While direct comparative in vivo studies involving this compound in cancer models are not extensively available in the public domain, studies on other CSF1R inhibitors like pexidartinib provide a benchmark for the potential anti-tumor activity of this class of drugs.
A study on pexidartinib in an orthotopic osteosarcoma xenograft model demonstrated significant suppression of primary tumor growth and lung metastasis.[2] Treatment with pexidartinib led to a depletion of tumor-associated macrophages (TAMs) and an increase in the infiltration of CD8+ T cells into the tumor microenvironment.[2]
Table 3: In Vivo Efficacy of Pexidartinib in an Osteosarcoma Model
| Treatment Group | Primary Tumor Growth | Lung Metastasis | Key Immunological Change |
| Pexidartinib (PLX3397) | Significantly suppressed | Significantly suppressed | Depletion of TAMs, increased CD8+ T-cell infiltration |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation.
Detailed Experimental Protocols
In Vitro Human CSF1R Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human CSF1R kinase activity.
-
Methodology: The kinase assay utilizing the intracellular domain of human CSF1R was performed using Homogeneous Time Resolved Fluorescence (HTRF) technology. This compound was tested at various concentrations to determine its inhibitory effect on the phosphorylation of a synthetic substrate by the CSF1R kinase domain. The HTRF signal, which is proportional to the extent of substrate phosphorylation, was measured.
-
Data Analysis: IC50 values were calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Human Bone Marrow-Derived Macrophages)
-
Objective: To assess the effect of this compound on the CSF-1-induced proliferation of human bone marrow-derived macrophages (BMDMs).
-
Cell Culture: Human BMDMs were cultured in an appropriate medium supplemented with CSF-1 to induce proliferation.
-
Treatment: Cells were treated with varying concentrations of this compound or vehicle control.
-
Proliferation Measurement: Cell proliferation was quantified using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) uptake assay. The amount of BrdU incorporation into the DNA of proliferating cells was measured by an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value was determined from the dose-response curve of this compound on BMDM proliferation.
Orthotopic Osteosarcoma Xenograft Mouse Model (Pexidartinib Study)
-
Objective: To evaluate the in vivo anti-tumor efficacy of pexidartinib.
-
Animal Model: Immunocompromised mice were used. LM8 osteosarcoma cells were implanted into the tibia of the mice to establish orthotopic tumors.
-
Treatment: Mice were randomized into treatment and control groups. Pexidartinib was administered systemically (e.g., via oral gavage) at specified doses and schedules. The control group received the vehicle.
-
Efficacy Evaluation:
-
Primary Tumor Growth: Tumor volume was measured regularly using calipers.
-
Metastasis: Lung metastasis was assessed at the end of the study through histological analysis or imaging techniques.
-
-
Pharmacodynamic Analysis:
-
Flow Cytometry: Tumors were harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for T-cells) to analyze the composition of the tumor immune microenvironment.
-
Conclusion
This compound is a highly potent and selective inhibitor of CSF1R kinase activity in vitro. Its strong inhibitory effect on macrophage proliferation suggests a significant potential to modulate the tumor microenvironment. While direct comparative in vivo efficacy data in cancer models is awaited, the promising results from other CSF1R inhibitors like pexidartinib in sarcoma models provide a strong rationale for the continued investigation of this compound as a therapeutic agent in oncology. Further studies are warranted to directly compare the in vivo efficacy of this compound with other TKIs and to explore its potential in combination with other anti-cancer therapies.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel drug holds potential for treating lung, pancreatic cancers | Stanford School of Humanities and Sciences [humsci.stanford.edu]
JTE-952: A Comparative Guide to Receptor Tyrosine Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of JTE-952, a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R), with other relevant CSF1R inhibitors. The cross-reactivity profiles are presented based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs.
Introduction to this compound
This compound is an orally available small molecule inhibitor targeting the receptor tyrosine kinase CSF1R.[1][2] CSF1R plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2][3] Consequently, inhibitors of CSF1R are being investigated for the treatment of various inflammatory diseases, such as rheumatoid arthritis, and certain cancers.[1][3][4] The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. This guide focuses on the cross-reactivity of this compound with other receptor tyrosine kinases, providing a comparative analysis with other known CSF1R inhibitors.
Comparative Kinase Selectivity Profiles
The selectivity of this compound has been evaluated against a panel of human kinases. The primary target of this compound is CSF1R, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][5] Significant off-target activity has been identified against Tropomyosin receptor kinase A (TrkA).[1][2][4][5] However, the potency against TrkA is substantially lower than for CSF1R.[1][2] When screened against a panel of 51 other kinases, this compound showed minimal activity, with IC50 values greater than 1000 nM for 50 of them.[1] The most significant other off-target inhibition was observed against c-Kit, with 36% inhibition at a concentration of 1000 nM.[1]
For a comprehensive comparison, the selectivity profiles of other notable CSF1R inhibitors, including GW2580, Pexidartinib (PLX3397), and BLZ945, are summarized in the table below. This allows for an objective assessment of this compound's performance relative to alternative compounds.
Data Presentation: Inhibitor Selectivity Against a Panel of Receptor Tyrosine Kinases
| Kinase Target | This compound IC50 (nM) | GW2580 IC50 (nM) | Pexidartinib (PLX3397) IC50 (nM) | BLZ945 IC50 (nM) |
| CSF1R | 11.1 - 13 [1][5] | 30 - 60 | 20 [1] | 1 [2] |
| TrkA | 261[1][5] | 880 | - | >1000 |
| c-Kit | >1000 (36% inhib. @ 1000 nM)[1] | >10,000 | 10 [1] | >1000 |
| FLT3 | >1000 | >10,000 | 160 | - |
| PDGFRβ | - | >10,000 | - | >1000 |
| KDR (VEGFR2) | - | >10,000 | 350 | - |
Experimental Protocols
The determination of kinase inhibition and selectivity is crucial for the characterization of small molecule inhibitors. Below is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methodologies like radiometric or luminescence-based assays.
Representative In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., CSF1R, TrkA)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ATP ([γ-33P]ATP for radiometric assay or unlabeled ATP for luminescence-based assay)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
96-well or 384-well assay plates
-
(For radiometric assay) Phosphocellulose filter mats, scintillation fluid, and microplate scintillation counter.
-
(For luminescence-based assay) ADP-Glo™ Kinase Assay kit (Promega) or similar, and a luminometer.
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations. A vehicle control (DMSO without the compound) should be included.
-
Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction: Start the reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Measure the luminescence using a luminometer.
-
3. Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro kinase inhibitor profiling.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of JTE-952, a novel, orally available and selective Colony-Stimulating Factor 1 Receptor (CSF1R) kinase inhibitor, with other related CSF1R inhibitors, Pexidartinib (B1662808) and Vimseltinib (B1652902). This objective analysis is supported by experimental data to aid researchers and drug development professionals in their evaluation of these compounds.
Introduction to CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various inflammatory diseases, including rheumatoid arthritis, and in the tumor microenvironment.[1][2] Inhibition of CSF1R is therefore a promising therapeutic strategy for these conditions. This compound is a novel azetidine (B1206935) compound identified as a potent and selective CSF1R inhibitor.[1][2] This guide compares its preclinical PK and PD profile with that of Pexidartinib and Vimseltinib, two other notable CSF1R inhibitors.
In Vitro Potency and Selectivity
A primary measure of a drug's effectiveness is its in vitro potency, often expressed as the half-maximal inhibitory concentration (IC50). This compound demonstrates potent inhibition of human CSF1R kinase activity.[1][2] The selectivity of a compound for its target kinase over other kinases is critical for minimizing off-target effects.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | human CSF1R | 11.1[1][2] | Showed no marked inhibitory activity against other kinases. Inhibited human tropomyosin-related kinase A at concentrations 200-fold higher than that for CSF1R.[1][2] |
| Pexidartinib (PLX3397) | CSF1R | 20[3] | Also inhibits c-Kit (IC50 = 10 nM).[3] Exhibits 10- to 100-fold selectivity for c-Kit and CSF1R over other related kinases.[3] |
| Vimseltinib (DCC-3014) | CSF1R | Not explicitly stated in the search results | Designed to be a selective inhibitor by binding to the switch control region of the kinase.[4][5] It is reported to have greater than 100-fold selectivity for CSF1R over closely related kinases like FLT3, KIT, PDGFRα, and PDGFRβ.[6] |
Pharmacokinetic Profile
The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for establishing a suitable dosing regimen.
This compound
In a pharmacokinetic study in mice, oral administration of this compound resulted in the following plasma concentrations:
| Oral Dose (mg/kg) | Cmax (µmol/L) |
| 1 | 0.15[1] |
| 3 | 0.54[1] |
| 10 | 2.85[1] |
Pexidartinib
Pexidartinib has been studied in healthy human subjects. Following single oral doses, peak plasma concentrations were observed at 2.5 hours, with a mean half-life of 24.8 to 26.7 hours.[7] A population PK model estimated the clearance of pexidartinib to be 5.83 L/h in a typical patient.[8]
Vimseltinib
In preclinical studies, vimseltinib demonstrated high oral bioavailability in rats (76%) and a half-life of 14.2 hours.[4] In a study in mice, the time to maximum concentration (Tmax) was dose-proportional.[4]
Pharmacodynamic Profile
Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For CSF1R inhibitors, a key pharmacodynamic effect is the inhibition of macrophage function and downstream inflammatory signaling.
This compound
This compound has demonstrated in vivo efficacy in a mouse model of collagen-induced arthritis. It dose-dependently attenuated the CSF1-induced priming of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production with an ED50 of 1.8 mg/kg.[1] Oral administration of this compound at doses of ≥3 mg/kg significantly attenuated this TNF-α production.[1][2]
Pexidartinib
The pharmacodynamics of pexidartinib have been assessed in clinical trials, where it has shown to induce tumor responses in patients with tenosynovial giant cell tumor.[8]
Vimseltinib
In a mouse pharmacodynamic model, vimseltinib significantly inhibited CSF1-stimulated cFOS expression, a downstream marker of CSF1R activation.[4] The EC50 and EC80 values for cFOS inhibition were calculated to be 430 and 1,700 ng/mL, respectively.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: CSF1R Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
CSF1R Kinase Assay
This assay is designed to measure the enzymatic activity of CSF1R and the inhibitory potential of test compounds. A common method is a radiometric assay.
-
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-33P]-ATP to a synthetic peptide substrate by the CSF1R kinase.
-
Procedure:
-
Human recombinant CSF1R is incubated with a reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate), a peptide substrate (e.g., 250 µM KKKSPGEYVNIEFG), and the test compound at various concentrations.[9]
-
The reaction is initiated by the addition of [γ-33P]-ATP.[9]
-
After incubation at room temperature for a defined period (e.g., 40 minutes), the reaction is stopped by the addition of phosphoric acid.[9]
-
An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-33P]-ATP.[9]
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured by scintillation counting.[9]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of a compound after oral administration.
-
Animals: Male DBA/1J mice are often used.[1]
-
Procedure:
-
This compound is administered orally at various doses (e.g., 1, 3, or 10 mg/kg).[1]
-
Serial blood samples are collected at multiple time points post-dosing (e.g., 0.5, 1, 3, 5, 8, and 24 hours).[1]
-
Plasma is separated by centrifugation.[1]
-
The concentration of the compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), are calculated from the plasma concentration-time data.
-
In Vivo Pharmacodynamic Study (TNF-α Production in Mice)
This study evaluates the in vivo efficacy of a CSF1R inhibitor in a disease-relevant model.
-
Model: A model of CSF1-induced priming of LPS-induced TNF-α production in mice is used.[1]
-
Procedure:
-
Recombinant mouse CSF1 is injected intraperitoneally into DBA/1J mice.[1]
-
After 2 hours, lipopolysaccharide (LPS) is injected intraperitoneally to induce TNF-α production.[1]
-
The test compound (e.g., this compound) is administered orally at various doses 1 hour before the CSF1 injection.[1]
-
One hour after LPS injection, blood is collected, and plasma is separated.[1]
-
Plasma TNF-α levels are measured using an ELISA kit.[1]
-
The dose-response relationship is analyzed to determine the ED50 value.
-
Conclusion
This compound is a potent and selective CSF1R inhibitor with demonstrated oral bioavailability and in vivo efficacy in a preclinical model of inflammation. Its pharmacokinetic and pharmacodynamic profile is comparable to other CSF1R inhibitors like Pexidartinib and Vimseltinib, warranting further investigation as a potential therapeutic agent for inflammatory diseases. The data presented in this guide provides a foundation for researchers to compare and contrast these compounds in the context of their specific research and development goals.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Head-to-Head Showdown: JTE-952 Versus Other Small Molecule CSF-1R Antagonists in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JTE-952's Performance Against Alternative CSF-1R Inhibitors, Supported by Experimental Data.
The Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a critical therapeutic target in a variety of diseases, including inflammatory disorders and cancer. Its role in modulating macrophage function has spurred the development of numerous small molecule inhibitors. This guide provides a comparative analysis of this compound, a novel CSF-1R inhibitor, against other prominent antagonists in its class, focusing on preclinical data to inform research and development decisions.
Quantitative Data Summary
The following tables summarize the key in vitro potency and selectivity data for this compound and a selection of other well-characterized small molecule CSF-1R inhibitors: Pexidartinib (B1662808) (PLX3397), BLZ945, and ARRY-382.
Table 1: In Vitro Potency Against CSF-1R
| Compound | IC50 (nM) for human CSF-1R | Reference |
| This compound | 11.1 - 13 | [1][2] |
| Pexidartinib (PLX3397) | 17 - 20 | [3][4][5] |
| BLZ945 | 1 | [6][7] |
| ARRY-382 | 9 | [7][8] |
Table 2: Kinase Selectivity Profile
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity vs. CSF-1R | Reference |
| This compound | CSF-1R | 11.1 | - | [1] |
| TrkA | 261 | ~23.5 | [1][2] | |
| Other 50 kinases | >1000 | >90 | [1] | |
| Pexidartinib (PLX3397) | CSF-1R | 20 | - | [3] |
| c-Kit | 10 | 0.5 | [3] | |
| FLT3 | 160 | 8 | [3] | |
| KDR | 350 | 17.5 | [3] | |
| BLZ945 | CSF-1R | 1 | - | [6] |
| Other kinases | >3200 | >3200 | [6] | |
| ARRY-382 | CSF-1R | 9 | - | [7][8] |
In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis
This compound has been evaluated in a mouse model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.
Table 3: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Arthritis Score Inhibition (%) on Day 36 | Reference |
| This compound | 1 mg/kg | 19.8 | [1] |
| This compound | 3 mg/kg | 25.9 | [1] |
| This compound | 10 mg/kg | 37.1 | [1] |
| Methotrexate (MTX) | 3 mg/kg | 79.3 | [1] |
Oral administration of this compound demonstrated a dose-dependent suppression of the arthritis score in this model.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the CSF-1R signaling pathway and a typical workflow for evaluating CSF-1R inhibitors.
Caption: CSF-1R signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
In Vitro Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
General Protocol:
-
Reagents: Recombinant human CSF-1R kinase domain, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and the test inhibitor (e.g., this compound).
-
Procedure: a. The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of a CSF-1R inhibitor in a preclinical model of rheumatoid arthritis.
General Protocol:
-
Induction of Arthritis: a. DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. b. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.
-
Treatment: a. Once arthritis is established (typically around day 22), mice are randomized into treatment groups. b. The test compound (e.g., this compound) or vehicle is administered orally once daily for a specified period (e.g., 14 days).
-
Assessment: a. The severity of arthritis is scored visually based on the inflammation of the paws (e.g., on a scale of 0-4 per paw, for a maximum score of 16 per mouse). b. Scoring is performed regularly throughout the study. c. At the end of the study, joint tissues may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Arthritis scores are compared between the treatment and vehicle control groups to determine the efficacy of the inhibitor.
Conclusion
This guide provides a snapshot of the preclinical performance of this compound in comparison to other small molecule CSF-1R antagonists. This compound demonstrates potent and selective inhibition of CSF-1R and shows efficacy in a preclinical model of rheumatoid arthritis. The provided data and experimental outlines are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating informed decisions and guiding future investigations into the therapeutic potential of CSF-1R inhibition.
References
- 1. Pharmacological Properties of this compound, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iy-5511.com [iy-5511.com]
- 5. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of JTE-952: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective CSF1R inhibitor JTE-952, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it is critical to treat this compound as a hazardous chemical waste. This guide provides a comprehensive overview of the recommended disposal practices based on general laboratory safety standards.
Key Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the nature of the compound and for the accurate labeling of waste containers.
| Property | Value |
| Chemical Formula | C₃₀H₃₄N₂O₆ |
| Molecular Weight | 518.61 g/mol |
| IC₅₀ for CSF1R | 13 nM[1] |
| IC₅₀ for TrkA | 261 nM[1] |
Standard Operating Procedure for this compound Disposal
All waste containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous waste.[2] Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4] Evaporation of chemical waste, even within a fume hood, is not a permissible disposal method.[2][5]
Experimental Protocol for Waste Handling:
-
Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[6] Specifically, store it away from incompatible materials. While specific incompatibilities for this compound are not documented, a cautious approach involves segregating it from strong acids, bases, and oxidizing agents.
-
Containerization: Use a designated, leak-proof, and chemically compatible waste container.[5][6] The container should be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound," its concentration (if in solution), and the date accumulation started.[5]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3][6] This area should be secure and away from general laboratory traffic.
-
Disposal Request: Once the container is full or if the waste has been stored for a prolonged period, arrange for its collection by your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[2][3]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated and disposed of as hazardous waste. Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the defaced container may be disposed of as regular trash, but always consult your institutional guidelines first.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
By adhering to these general but essential guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific chemical hygiene and waste disposal plans.
References
Essential Safety and Operational Guidance for Handling JTE-952
For researchers, scientists, and drug development professionals working with JTE-952, a potent and selective colony-stimulating factor-1 receptor (CSF1R) type II inhibitor, adherence to strict safety protocols is paramount.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general laboratory best practices for handling chemical compounds of this nature.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling this compound. These recommendations are based on standard laboratory safety guidelines for handling potentially hazardous chemicals.
| Equipment/Control | Specification | Purpose |
| Ventilation | Use in a well-ventilated area with local exhaust. | To minimize inhalation of dust or aerosols.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the chemical.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact.[3] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator if ventilation is inadequate or for handling large quantities. | To prevent inhalation of airborne particles. |
Handling and Storage Procedures
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound powder should be stored at -20°C for long-term stability (up to 2 years).[1] If dissolved in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
Preparation and Use:
-
Avoid Dust Formation: Handle this compound powder in a manner that avoids the creation of dust.[3]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or aerosols.[3]
-
Use Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3][4] Call a physician if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][4] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE and contain the spill using an absorbent material for liquids or by carefully sweeping up solids.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
